Oxine-copper

Catalog No.
S1797423
CAS No.
13014-03-4
M.F
C9H7CuNO
M. Wt
208.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxine-copper

CAS Number

13014-03-4

Product Name

Oxine-copper

IUPAC Name

copper;quinolin-8-ol

Molecular Formula

C9H7CuNO

Molecular Weight

208.70 g/mol

InChI

InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;

InChI Key

MMUFAGXJPKNAHT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu]

solubility

Solubility in water: none

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[Cu]

The exact mass of the compound Copper 8-hydroxyquinolinate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identity and Primary Mode of Action

Author: Smolecule Technical Support Team. Date: February 2026

Oxine-copper, or cupric 8-quinolinoxide, is an organocopper fungicide with the chemical formula C₁₈H₁₂CuN₂O₂ [1]. Its general structure consists of a copper ion (Cu²⁺) complexed with two deprotonated 8-hydroxyquinoline (oxine) ligands [1].

The established, broad mechanism of action for this compound in agricultural and biocidal applications is multi-site activity [1]. The absorbed copper is understood to disrupt the enzyme systems of target pathogens [1]. The 8-hydroxyquinoline ligand is known to act as a chelator, and this metal-chelating property is often key to the biological activity of its complexes.

Experimental Data and Analytical Protocols

While detailed protocols for studying its pharmacological mechanism in drug development are scarce, recent analytical methods from environmental science can provide a foundation for research.

Table 1: Key Experimental Findings on this compound

Aspect Finding / Method Key Details
Dissipation Behavior First-order kinetics in crops [2] Half-life: 1.77–2.11 days (cucumber), 3.57–4.68 days (watermelon). Terminal residues were low [2].
Analytical Method (UPLC-MS/MS) Residue analysis in cucumbers/watermelons [2] LOQ: 0.01 mg/kg. Recoveries: 75.5–95.8%. Sample Prep: QuEChERS method with PSA and MgSO4 for purification [2].
Toxicity Profile (Ecotoxicology) Mammalian acute oral LD₅₀ [1] 300 mg/kg (moderate toxicity). Considered obsolete as a pesticide and not approved in the EU [1].

Proposed Cellular Mechanisms and Research Gaps

The search results do not contain detailed signaling pathways specific to this compound. However, its activity can be contextualized through the broader biology of copper, which is highly relevant for drug development professionals.

Copper is an essential micronutrient but toxic in excess. Its intracellular levels are tightly regulated by transport systems [3] [4]. The high-affinity copper transporter CTR1 is responsible for the majority of copper influx into human cells [3]. Copper's toxicity and signaling roles often stem from its redox capability, where it can cycle between Cu(I) and Cu(II) states, facilitating the generation of reactive oxygen species (ROS) [4]. This redox activity allows copper to disrupt enzyme systems, which is consistent with this compound's described multi-site antifungal action [1].

The following diagram illustrates the general concept of how a copper complex might interact with a microbial cell, based on the information available:

G OxineCu This compound Complex CellMembrane Microbial Cell Membrane OxineCu->CellMembrane 1. Entry into cell Intracellular Intracellular Space CellMembrane->Intracellular Cu_Release Possible Release of Copper Ions (Cu²⁺) Intracellular->Cu_Release 2. Dissociation / Redox Reaction EnzymeDisruption Disruption of Enzyme Systems Cu_Release->EnzymeDisruption 3. Primary Effect ROS Generation of Reactive Oxygen Species Cu_Release->ROS 3. Secondary Effect

A proposed general mechanism for this compound's antimicrobial action. The complex enters the cell, where copper ions may be released, leading to enzyme disruption and oxidative stress.

Future Research Directions for Drug Development

To elucidate this compound's mechanism of action for therapeutic purposes, consider these research avenues based on the information gaps:

  • Target Identification: Use modern bioinformatic approaches for Mechanism of Action (MoA) analysis, such as harnessing transcriptomics, cell morphology data, and pathway enrichment analysis to identify the specific pathways and signaling proteins modulated by this compound [5].
  • Copper Trafficking Studies: Investigate the compound's interaction with human copper homeostasis machinery, including transporters like CTR1 and ATP7A/B, and copper chaperones [3] [6]. This is crucial for understanding its selectivity and potential toxicity in humans.
  • Structural Activity Relationship (SAR): Study how modifications to the oxine ligand affect the complex's stability, copper release kinetics, and biological activity to inform the design of more effective or selective drug candidates.

References

Experimental Insights & Controlled Release

Author: Smolecule Technical Support Team. Date: February 2026

Advanced experimental models, particularly in biomedical applications, provide quantitative data on controlling the initial "burst release" of copper ions.

Research on Copper Intrauterine Devices (IUDs) demonstrated that a laser-engraved surface inspired by the microstructure of pothos leaves created a hydrophobic barrier [1]. This texture repels uterine fluid, significantly reducing corrosion and the subsequent release of copper ions compared to a traditional IUD [1]. Cell viability tests confirmed that this modified surface resulted in less cell death, indicating a milder tissue response due to controlled ion release [1].

Experimental Protocols for Residue Analysis

For quantifying oxine-copper and its residues in agricultural and environmental samples, a robust methodology based on QuEChERS sample preparation and UPLC-MS/MS analysis has been established [2].

cluster_steps QuEChERS Workflow SamplePreparation Sample Preparation Extraction Extraction SamplePreparation->Extraction Purification Purification Extraction->Purification Step1 Weigh 10g sample Analysis Analysis & Detection Purification->Analysis Step5 PSA + MgSO₄ cleanup Shake & Centrifuge Step2 Add 20 mL acetonitrile Centrifuge (2500 rpm, 3 min) Step1->Step2 Step3 Add NaCl + MgSO₄ Shake & Centrifuge Step2->Step3 Step4 Collect supernatant Step3->Step4 Step4->Step5 Step6 Filter (0.22 μm) UPLC-MS/MS Analysis Step5->Step6

This compound residue analysis workflow [2].

Detailed Methodologies
  • Sample Collection & Preparation: Cucumber and watermelon samples are collected at designated intervals post-application, crushed, and stored at -20°C [2].
  • Extraction: A 10g portion of the homogenized sample is weighed into a centrifuge tube with 20 mL of acetonitrile, then centrifuged. Salts (3g NaCl, 2g MgSO₄) are added to induce phase separation, followed by shaking and centrifugation [2].
  • Purification (Cleanup): An aliquot (1.5 mL) of the extract is transferred to a centrifuge tube containing a mixture of Primary Secondary Amine (PSA) and MgSO₄. The tube is shaken vigorously and centrifuged. The final supernatant is diluted with acetonitrile and filtered before analysis [2].
  • UPLC-MS/MS Analysis: The extract is analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This provides high sensitivity and selectivity for quantifying this compound residues [2].
Quantitative Dissipation Data

The table below summarizes dissipation and residue data from field trials.

Parameter Cucumber Watermelon
Half-life (Degradation) 1.77 - 2.11 days [2] 3.57 - 4.68 days [2]
Terminal Residues <0.01 - 0.264 mg/kg [2] <0.01 - 0.0641 mg/kg [2]
Method Limit of Quantification (LOQ) 0.01 mg/kg [2] 0.01 mg/kg [2]

Key Conclusions for Researchers

  • Mechanism: The copper ion release from this compound is governed by a reversible equilibrium, making it sensitive to the chemical environment [3] [4].
  • Control: Surface engineering is a viable strategy to modulate the initial ion release rate, thereby improving biocompatibility or environmental safety [1].
  • Measurement: The QuEChERS/UPLC-MS/MS method provides a reliable, sensitive, and accurate means to track the dissipation and residues of this compound in complex matrices [2].

References

environmental fate and behavior of oxine-copper

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate Profile of Oxine-Copper

The table below summarizes key environmental fate parameters for this compound. Notably, several critical values for soil degradation are currently unavailable in the databases consulted [1].

Parameter Value Condition / Notes
Water Solubility 0.07 mg/L Low; at 20°C and pH 7 [1]
Octanol-Water Partition Coefficient (Log P) 2.46 At pH 7 and 20°C; indicates low mobility [1]
Soil Degradation (Aerobic) - DT₅₀ Data Gap "Not available" in database [1]
Aqueous Photolysis DT₅₀ Data Gap "Not available" in database [1]
Aqueous Hydrolysis DT₅₀ Data Gap "Not available" in database [1]
Photochemical Oxidative DT₅₀ Cannot be calculated Indicator of long-range air transport risk [1]

Experimental Protocol: Residue Analysis in Crops

A 2024 study established a sensitive method for analyzing this compound residues in cucumber and watermelon using UPLC-MS/MS [2]. The following diagram outlines the experimental workflow.

Experimental workflow for this compound analysis.

Method Details and Validation

The methodology involves specific procedures and conditions to ensure accuracy [2].

  • Field Trials: Following Chinese guidelines (NY/T 788-2018), field trials for cucumber and watermelon were conducted in multiple provinces. Samples were collected at predetermined intervals (e.g., 0, 1, 3, 5, 7 days for cucumber) for dissipation and terminal residue studies [2].
  • UPLC-MS/MS Conditions:
    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: Gradient elution with 0.1% formic acid in deionized water and acetonitrile
    • Flow Rate: 0.30 mL/min
    • Detection: Electrospray Ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM) [2].
  • Method Validation: The method was rigorously validated [2]:
    • Linearity: R² ≥ 0.9980
    • Limit of Quantification (LOQ): 0.01 mg/kg
    • Accuracy (Recovery): 75.5–95.8%
    • Precision (RSD): 2.27–8.26%

Mechanism of Fungitoxicity

Research on the fungitoxicity of this compound suggests its action may involve multiple pathways.

  • Classical View (Metal Chelation): The most widely held hypothesis is that oxine (8-hydroxyquinoline) acts as a chelator, forming complexes with metals in the environment. These complexes may enter the fungal cell and dissociate, releasing toxic half-chelates that disrupt enzyme systems [1] [3].
  • Revised Understanding: Later research indicates that oxine itself is inherently fungitoxic, and its activity increases with pH, corresponding to the concentration of its neutral species. The role of metal oxinates may be as co-toxicants. Copper oxinate's fungitoxicity appears to be independent and is generally not affected by changes in pH or the presence of other metals or chelating agents [3].

Dissipation Behavior in Crops

The established UPLC-MS/MS method was applied to study the dissipation of this compound in cucumber and watermelon under field conditions [2].

  • Degradation Pattern: The dissipation followed first-order kinetics.
  • Half-lives:
    • Cucumber: 1.77–2.11 days
    • Watermelon: 3.57–4.68 days
  • Terminal Residues:
    • Cucumber: <0.01–0.264 mg/kg
    • Watermelon: <0.01–0.0641 mg/kg

Toxicity and Regulatory Notes

  • Ecotoxicology: this compound is highly toxic to aquatic life, with a reported LC₅₀ for rainbow trout of 0.2-0.3 mg/L (48 hours) [4]. It is also classified as a "Forever chemical" under specific rules due to its high aquatic toxicity [1].
  • Mammalian Toxicity: It has moderate acute oral toxicity in mammals (rat LD₅₀ 300-4700 mg/kg) [1] [4].
  • Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1]. It is listed as an "obsolete" fungicide, primarily used as a wood preservative [1].

References

oxine-copper degradation pathways and products

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate & Degradation Data

Parameter Value Conditions / Notes
Half-life (Cucumber) 1.77 - 2.11 days Field conditions, follows first-order kinetics [1]
Half-life (Watermelon) 3.57 - 4.68 days Field conditions, follows first-order kinetics [1]
Water Solubility 0.07 mg/L At 20°C and pH 7 [2]
Log P (Partition Coefficient) 2.46 Indicates low solubility in fat [2]
Primary Degradation Product Copper Oxalate Formed via reaction with fungal oxalate [3]

Experimental Protocol for Studying Degradation

For researchers investigating oxine-copper residues in food crops, the following methodology, adapted from a 2024 study, provides a robust protocol using QuEChERS sample preparation and UPLC-MS/MS analysis [1].

G cluster_1 Sample Prep cluster_2 Analysis & Output A Sample Collection & Preparation B Extraction A->B A->B C Purification (QuEChERS) B->C B->C D Instrumental Analysis (UPLC-MS/MS) C->D E Data & Validation D->E D->E

Experimental workflow for this compound residue analysis

  • Sample Collection and Preparation

    • Field Trials: Collect plant samples (e.g., cucumber, watermelon) at designated intervals after the last application of this compound. For a dissipation study, collect samples at 0 (2 hours post-application), 1, 3, 5, and 7 days. For terminal residue data, collect at harvest times [1].
    • Preparation: Use a checkerboard sampling method to collect a representative sample (at least 2 kg). The samples should be crushed and homogenized, then stored at -20 °C prior to analysis [1].
  • Sample Extraction

    • Weigh 10 ± 0.005 g of the homogenized sample into a 50 mL centrifuge tube.
    • Add 20 mL of acetonitrile and vortex vigorously.
    • Centrifuge at approximately 2500 rpm for 3 minutes.
    • Add 3 g of NaCl and 2 g of MgSO₄ to the tube for salt-induced phase separation. Shake (2500 rpm, 3 min) and centrifuge (4000 rpm, 3 min) again [1].
  • Sample Purification (QuEChERS)

    • Transfer 1.5 mL of the acetonitrile extract (upper layer) into a 2 mL centrifuge tube containing a mixture of 50 mg PSA (Primary Secondary Amine) and 150 mg MgSO₄.
    • Shake the tube (2500 rpm, 5 min) and centrifuge (10,000 rpm, 2 min).
    • Dilute the purified supernatant 5-fold with acetonitrile and filter it through a 0.22 μm organic filter before instrumental analysis [1].
  • UPLC-MS/MS Analysis

    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 mm × 50 mm, 1.7 μm).
    • Mobile Phase: Gradient elution using 0.1% formic acid in deionized water and acetonitrile.
    • Flow Rate: 0.30 mL/min.
    • Injection Volume: 1 μL.
    • Detection: Mass spectrometry with an electrospray ionization (ESI) source operated in negative ion mode. Use Multiple Reaction Monitoring (MRM) for selective detection and quantification [1].
  • Method Validation

    • The method should be validated for linearity (R² ≥ 0.9980), sensitivity (Limits of Quantification ≤ 0.01 mg/kg), and recovery (75.5-95.8%) to ensure accuracy and precision [1].

Key Degradation Pathways

This compound undergoes transformation through several pathways, depending on the environment:

  • Dissociation and Fungal Biodegradation: A significant pathway, especially in wood preservation and soil, involves fungi. Copper-tolerant brown-rot fungi produce oxalic acid as a metabolite. This acid reacts with this compound, leading to the formation of insoluble, less bioavailable copper oxalate crystals, effectively immobilizing the copper [3].
  • Transformation of the Ligand: While the specific environmental degradation pathway of the 8-hydroxyquinoline (oxine) ligand is less documented, the molecule can be susceptible to oxidative degradation. In advanced oxidation processes or enzymatic systems, the aromatic ring structure can be broken down, a process that may be catalyzed by other copper-oxygen species [4] [5].

References

regulatory status of oxine-copper in agriculture

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Efficacy of Oxine-Copper

This compound is an organocopper fungicide and bactericide. Its multi-site activity disrupts pathogen enzyme systems, making it effective against various fungal and bacterial diseases while potentially delaying resistance [1] [2].

Key chemical and toxicological properties from the Pesticide Properties DataBase (PPDB) are summarized below [1].

Property Value
Chemical formula C₁₈H₁₂CuN₂O₂ [1]
Molar mass 351.89 g/mol [1]
Water solubility (at 20°C & pH 7) 0.07 mg/L (Low) [1]
Octanol-water partition coefficient (Log P) 2.46 (Low) [1]
Mammalian acute oral LD₅₀ 300 mg/kg (Moderate toxicity) [1]
FRAC code (Resistance group) M01 (Multi-site activity) [1]

Recent field trial results demonstrate the effectiveness of this compound in combination with other active ingredients [2].

Crop Disease(s) Controlled Formulation & Application Key Outcome
Cucumber, Watermelon Angular leaf spot, other diseases Single ingredient; foliar spray Effective disease control; residues dissipate rapidly (half-life: 1.77-4.68 days) [3]
Tomato Leaf mold 40% Fluopyram · Oxine Copper SC (750x & 1500x dilution) Visible reduction of mold within 24 hours; lesions dried within 3-5 days [2]
Mango Anthracnose 40% Fluopyram · Oxine Copper SC (1500x dilution) Healthy, vibrant flowers and shoots with no disease signs vs. severe infection in untreated plants [2]
Watermelon Gummy stem blight 40% Fluopyram · Oxine Copper SC (750x dilution) Blight lesions dried within 2 days; gummosis disappeared [2]
Pepper Root-knot nematode 40% Fluopyram · Oxine Copper SC (500x dilution, root irrigation) Treated plants resumed growth with no new plant death [2]

Global Regulatory Status

The regulatory landscape for this compound is fragmented, with its approval status differing by country and region.

  • European Union: this compound is not approved as a pesticide under EC Regulation 1107/2009 [1].
  • United States: While not directly mentioned in the search results, its use is implied in the context of broader copper product tariffs. The PPDB notes its use in Australia, primarily as a wood preservative, and it is considered an "obsolete" fungicide in some contexts [1].
  • China: this compound is actively used and developed. A new combination product (40% Fluopyram · Oxine Copper SC) received official registration in 2024 from the Ministry of Agriculture and Rural Affairs for use on cucumbers [2].

Analytical Methods and Risk Assessment

A 2024 study established a sensitive and reliable method for analyzing this compound residues in cucumbers and watermelons, which is crucial for monitoring and regulatory compliance [3].

Detailed Experimental Protocol: UPLC-MS/MS Analysis

The following diagram illustrates the sample preparation and analysis workflow for determining this compound residues in crops [3]:

start Start: Homogenize Sample step1 Weigh 10 g sample into tube start->step1 step2 Add 20 mL acetonitrile Centrifuge (2500 rpm, 3 min) step1->step2 step3 Add NaCl and MgSO₄ Vortex and centrifuge step2->step3 step4 Collect supernatant step3->step4 step5 Purify with PSA & MgSO₄ Centrifuge (10,000 rpm, 2 min) step4->step5 step6 Dilute 5x with acetonitrile Filter (0.22 μm) step5->step6 step7 UPLC-MS/MS Analysis step6->step7

Workflow for this compound residue analysis in agricultural samples.

Key Method Validation Parameters from the study show the method's reliability [3].

Parameter Performance
Linearity (R²) ≥ 0.9980
Limit of Quantification (LOQ) ≤ 0.01 mg/kg
Average Recovery Rate 75.5% - 95.8%
Relative Standard Deviation (RSD) 2.27% - 8.26%
Dietary Risk Assessment

The same 2024 study concluded that the long-term dietary risk from this compound residues on cucumbers and watermelons is acceptable. The estimated risk probability was 64.11%, which is below 100%, indicating no significant health threat to the general population from long-term consumption [3].

Key Takeaways for Researchers

  • Regional Status is Critical: Always verify the current regulatory status with national authorities before planning research or development, as it is not universally approved (e.g., approved in China but not the EU) [1] [2].
  • Analytical Methods are Established: Sensitive and reliable UPLC-MS/MS methods exist for residue monitoring, which is essential for compliance and safety assessments [3].
  • Combination Products are Emerging: New formulations that combine this compound with other modes of action are being developed to enhance efficacy and manage resistance [2].

References

Comprehensive Application Notes and Protocols for Oxine-Copper Residue Analysis in Fruits and Vegetables Using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxine-Copper and Analytical Principle

This compound (bis(8-quinolinolato)copper) is a broad-spectrum organic copper fungicide widely used in agricultural production for controlling bacterial and fungal diseases in various crops. It is particularly effective against angular leaf spot in cucurbitaceous plants like cucumbers and watermelons, where disease incidence can reach 80-100% in severe cases [1]. As a protective fungicide, this compound forms a uniform coating on plant surfaces and slowly releases copper ions, which effectively inhibit spore germination and bacterial invasion [1]. With the increasing global production of cucumbers and watermelons (reaching 272 and 420 tons respectively in 2020), and China dominating production with 79.75% and 59.12% of global output respectively, the need for reliable residue monitoring methods has become increasingly important [1].

The UPLC-MS/MS principle combines ultra-performance liquid chromatography with tandem mass spectrometry, offering significant advantages over traditional methods. UPLC operates on the van Deemter principle, which describes the correlation between flow rate and plate height in chromatographic separation [2]. The equation states that when porous particle size is reduced to less than 2.5 μm, efficiency increases without weakening at higher flow rates or linear velocities [2]. This technology uses column packing materials of less than 2 μm in diameter, which increases speed, sensitivity, resolution, and accuracy compared to conventional HPLC with 3-5 μm particles [2]. UPLC works under very high pressure up to 1000 bars, compared to HPLC's 300-400 bars, enabling better separation efficiency and shorter analysis times [2]. When coupled with tandem mass spectrometry, which utilizes multiple reaction monitoring (MRM) mode, the technique provides exceptional specificity and sensitivity for detecting trace-level pesticide residues in complex matrices [1] [2].

Materials and Reagents

Chemical Standards and Reagents
  • This compound standard (purity ≥92.7%) should be acquired from certified reference material producers such as Beijing Tanmo Quality Control Technology Co., Ltd. [1]

  • HPLC-grade solvents: Acetonitrile, methanol, and formic acid from Merck or equivalent suppliers [1]

  • Water: Ultrapure water (18.2 MΩ·cm) from systems like Milli-Q or equivalent [1]

  • QuEChERS salts and sorbents: Primary secondary amine (PSA, 40 μm), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl) [1]

  • Mobile phase additives: Formic acid (0.1%) in deionized water and acetonitrile for gradient elution [1]

Equipment and Instrumentation
  • UPLC-MS/MS system: Waters ACQUITY UPLC system coupled with tandem mass spectrometer or equivalent [1]

  • Chromatographic column: Waters ACQUITY UPLC BEH HILIC column (2.1 × 50 mm, 1.7 μm) or equivalent [1]

  • Extraction equipment: High-speed benchtop centrifuge capable of at least 10,000 rpm, vortex mixer, analytical balance (0.1 mg sensitivity), and calibrated pipettes [1]

  • Sample processing supplies: 50 mL centrifuge tubes, 2 mL centrifuge tubes, 0.22 μm organic filter membranes, and injection vials [1]

Experimental Protocols

Sample Preparation and Extraction

The following workflow illustrates the complete sample preparation process:

G Start Start with homogenized sample (10±0.005 g) Step1 Add 20 mL acetonitrile and centrifuge (2500 rpm, 3 min) Start->Step1 Step2 Add 3 g NaCl + 2 g MgSO₄ Vortex and centrifuge (4000 rpm, 3 min) Step1->Step2 Step3 Collect 1.5 mL supernatant Step2->Step3 Step4 Add to centrifuge tube with PSA + MgSO₄ combination Step3->Step4 Step5 Vortex (2500 rpm, 5 min) Centrifuge (10,000 rpm, 2 min) Step4->Step5 Step6 Dilute supernatant 5x with acetonitrile Step5->Step6 Step7 Filter through 0.22 μm organic filter Step6->Step7 End UPLC-MS/MS analysis Step7->End

Figure 1: Sample Preparation Workflow Using QuEChERS Method

  • Sample Homogenization: Collect at least 12 cucumber or watermelon samples (minimum 2 kg total) from the test plot, avoiding side rows and 0.5 m on both sides of each row. Crush the samples and store at -20°C until analysis [1].

  • Weighing: Precisely weigh 10 ± 0.005 g of homogenized sample into a 50 mL centrifuge tube [1].

  • Extraction: Add 20 mL of acetonitrile to the sample, vortex thoroughly, and centrifuge at 2500 rpm for 3 minutes [1].

  • Partitioning: Add 3 g of NaCl and 2 g of MgSO₄ to the mixture, shake at 2500 rpm for 3 minutes, and centrifuge at 4000 rpm for 3 minutes [1].

  • Purification: Transfer 1.5 mL of the extraction solution to a 2 mL centrifuge tube containing one of these purifying agent combinations [1]:

    • 50 mg PSA + 150 mg MgSO₄, or
    • 150 mg PSA + 100 mg MgSO₄, or
    • 100 mg PSA + 50 mg MgSO₄
  • Final Preparation: Shake the mixture at 2500 rpm for 5 minutes, centrifuge at 10,000 rpm for 2 minutes, dilute the supernatant 5 times with acetonitrile, and filter through a 0.22 μm organic filter before UPLC-MS/MS analysis [1].

UPLC-MS/MS Analysis Conditions

The instrumental configuration and analysis process is shown below:

G UPLC UPLC System MS Tandem Mass Spectrometer UPLC->MS Eluent Flow UPLC_Details Column: BEH HILIC (2.1×50 mm, 1.7 µm) Flow Rate: 0.30 mL/min Injection Volume: 1 µL Temperature: 40°C Mobile Phase: 0.1% Formic acid in water (A) and acetonitrile (B) UPLC->UPLC_Details MS_Details Ionization: ESI negative mode MRM Monitoring Source Temperature: 550°C Ion Spray Voltage: -4500 V Gas Settings: GS1=50 psi, GS2=60 psi Curtain Gas=25 psi MS->MS_Details

Figure 2: UPLC-MS/MS Instrumental Configuration

3.2.1 Ultra Performance Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 μm) or equivalent [1]
  • Mobile Phase: Component A: 0.1% formic acid in deionized water; Component B: acetonitrile [1]
  • Gradient Elution Program:
    • 0-1.0 min: 5% B to 95% B
    • 1.0-3.0 min: Maintain 95% B
    • 3.0-3.5 min: 95% B to 5% B
    • 3.5-5.0 min: Re-equilibrate at 5% B [3]
  • Flow Rate: 0.30 mL/min [1]
  • Injection Volume: 1 μL [1]
  • Column Temperature: 40°C [3]
  • Autosampler Temperature: 4°C [4]
3.2.2 Tandem Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in negative mode [1] [3]
  • Source Temperature: 550°C [3]
  • Ion Spray Voltage: -4500 V (negative mode) [3]
  • Gas Settings: GS1 = 50 psi, GS2 = 60 psi, Curtain Gas = 25 psi [3]
  • Collision Gas: High purity nitrogen or argon [1]
  • Detection Mode: Multiple Reaction Monitoring (MRM) [1]
  • MRM Transitions: To be optimized for specific instrument [1]

Method Validation

Validation Parameters and Results

Table 1: Method Validation Results for this compound Residue Analysis in Cucumber and Watermelon

Validation Parameter Results Acceptance Criteria Reference
Linearity (R²) ≥0.9980 ≥0.990 [1]
LOQ (mg/kg) ≤0.01 ≤0.01 [1]
Recovery (%) 75.5-95.8 70-120 [1]
Precision (RSD%) 2.27-8.26 ≤20 [1]
Matrix Effect (%) <10% considered negligible ±10% [1]

The method validation was performed according to international guidelines such as SANTE/12682/2019 [5]. The limit of quantification (LOQ) was defined as the lowest spiked level that could be reliably detected and quantified, established at 0.01 mg/kg for both cucumber and watermelon matrices [1]. The linearity was evaluated using solvent standard solutions at concentrations of 2, 10, 50, 100, and 400 μg/L, demonstrating excellent correlation coefficients (R² ≥ 0.9980) across the calibration range [1].

Accuracy was determined through recovery studies at three fortification levels (0.01, 0.2, and 2 mg/kg) with five replicates at each level, yielding recoveries between 75.5% and 95.8%, which is within the acceptable range of 70-120% for pesticide residue analysis [1]. The precision, expressed as relative standard deviation (RSD%), ranged from 2.27% to 8.26%, meeting the typical acceptance criterion of ≤20% for such methods [1]. The matrix effect was calculated by comparing the slopes of the solvent calibration curve to those of the matrix-matched calibration curve, with |ME| values below 10% considered negligible [1].

Application Data

Table 2: Dissipation Behavior and Dietary Risk Assessment of this compound in Cucumber and Watermelon

Parameter Cucumber Watermelon Reference
Half-life (days) 1.77-2.11 3.57-4.68 [1]
Terminal Residues (mg/kg) <0.01-0.264 <0.01-0.0641 [1]
Degradation Kinetics First-order First-order [1]
Long-term Dietary Risk (%) 64.11 (combined) 64.11 (combined) [1]

The dissipation study followed first-order kinetics, with half-lives of 1.77-2.11 days in cucumber and 3.57-4.68 days in watermelon, indicating moderate persistence in these crops [1]. The terminal residues were determined at various time points after application: cucumbers were collected at 5 and 7 days, while watermelon samples were collected at 14 and 21 days after the last application at harvest time [1]. The terminal residues ranged from <0.01-0.264 mg/kg in cucumber and <0.01-0.0641 mg/kg in watermelon, values that are typically below the maximum residue limits (MRLs) established by regulatory bodies [1].

The dietary risk assessment calculated an estimated long-term dietary risk probability value of 64.11% for this compound in cucumber and watermelon, suggesting that long-term consumption of these crops with the observed residue levels would not pose significant dietary risks to the general population [1]. This risk assessment takes into account the terminal residue levels, consumption patterns, and acceptable daily intake values to evaluate potential health concerns.

Quality Control and Troubleshooting

Quality Control Measures
  • System Suitability Test: Perform daily before sample analysis using mid-range calibration standards to verify retention time stability, peak area response, and chromatographic separation efficiency [1].

  • Blank Samples: Include laboratory reagent blanks and matrix blanks (samples known to be free of this compound) in each batch to monitor potential contamination [1].

  • Quality Control Samples: Prepare and analyze QC samples at low, medium, and high concentrations (e.g., 0.01, 0.2, and 2 mg/kg) in each batch to ensure method performance [1].

  • Calibration Standards: Use matrix-matched calibration standards prepared in blank sample extract to compensate for matrix effects, with concentrations of 2, 10, 50, 100, and 400 μg/L [1].

  • Internal Standards: When available, use stable isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy, though the cited method did not report using them for this compound [6].

Troubleshooting Common Issues
  • Poor Recovery: Check the pH of the extraction solvent and ensure proper shaking time during the extraction step. Verify the freshness and activity of the PSA and MgSO₄ used in the cleanup step [1].

  • Matrix Effects: If significant matrix effects are observed (>10%), employ additional cleanup steps or use matrix-matched calibration standards to compensate for suppression or enhancement effects [1].

  • Peak Tailing: Optimize the mobile phase composition, considering the use of 0.3 mmol/L ammonium formate buffer adjusted to pH 3.5 with formic acid, which has been shown to improve both chromatographic behavior and ionization efficiency for acidic compounds [6].

  • Sensitivity Issues: Check the MS/MS source for contamination, optimize collision energy and declustering potential for the specific instrument being used, and ensure the UPLC system is maintaining proper pressure and flow rate [1] [6].

  • Retention Time Shift: Re-equilibrate the column thoroughly between runs, verify mobile phase composition and pH, and ensure column temperature stability [1].

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable approach for determining this compound residues in cucumber and watermelon matrices. The method demonstrates excellent sensitivity with an LOQ of 0.01 mg/kg, good linearity (R² ≥ 0.9980), and satisfactory accuracy with recoveries of 75.5-95.8% across the validation range [1]. The incorporation of the QuEChERS sample preparation methodology offers a quick, easy, and effective means of sample extraction and cleanup, making it suitable for high-throughput laboratory environments [1] [5].

The application of this method to field samples revealed that this compound dissipates relatively quickly in cucumbers (half-life of 1.77-2.11 days) compared to watermelons (half-life of 3.57-4.68 days), following first-order kinetics [1]. The dietary risk assessment indicated that the long-term consumption of cucumber and watermelon containing the observed terminal residue levels of this compound poses acceptable risk to consumers, with a risk probability of 64.11% [1]. This validated method can be adopted by regulatory agencies, testing laboratories, and research institutions for monitoring this compound residues and ensuring compliance with established maximum residue limits, thereby contributing to food safety assurance programs.

References

Comprehensive Application Notes and Protocols: QuEChERS Extraction for Oxine-Copper Residue Analysis in Cucumber and Watermelon

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oxine-copper (CAS No.: 10380-28-6) is a broad-spectrum protective fungicide widely employed in agricultural production for controlling various bacterial and fungal diseases in crops. As an organic copper fungicide, it demonstrates particular efficacy against bacterial angular leaf spot, a devastating disease in cucurbitaceous plants that can achieve disease incidence rates of 80-100% in severe cases. [1] The compound functions by forming a protective layer on plant surfaces that slowly releases copper ions, effectively inhibiting spore germination and bacterial invasion. [1] Despite its widespread use, concerns have emerged regarding potential hepatotoxicity and nephrotoxicity based on animal studies, necessitating robust analytical methods for residue monitoring. [1]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, first introduced by Anastassiades et al. in 2003, has revolutionized multiresidue analysis in complex matrices. [2] This methodology has largely replaced traditional extraction techniques like Soxhlet extraction and solid-phase extraction (SPE) that were characterized by multiple steps, large solvent consumption, and prolonged processing times. [3] [2] The original QuEChERS method has undergone significant refinement through the introduction of buffering systems to improve recovery of pH-dependent analytes, resulting in two official standardized protocols: AOAC Official Method 2007.01 and CEN Standard Method EN 15662. [3] [2]

This application note presents a optimized QuEChERS protocol coupled with UPLC-MS/MS for determining this compound residues in cucumber and watermelon, including comprehensive validation data, dissipation kinetics, terminal residue levels, and dietary risk assessment to provide scientific guidance for the safe application of this fungicide in field conditions.

Analytical Method Development

UPLC-MS/MS Instrumentation Parameters

The analysis of this compound requires sophisticated instrumentation to achieve the necessary sensitivity and specificity for regulatory monitoring. The method employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides superior separation efficiency and detection sensitivity compared to traditional HPLC-UV methods previously used for this compound detection in other matrices. [1]

Table 1: UPLC-MS/MS Parameters for this compound Analysis

Parameter Specification
Column Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 μm)
Mobile Phase A: 0.1% formic acid in deionized water; B: acetonitrile
Gradient Elution Programmed gradient (see Table S3 in reference)
Flow Rate 0.30 mL/min
Injection Volume 1 μL
Ionization Source Electrospray ionization (ESI) in negative mode
Detection Mode Multiple reaction monitoring (MRM)

The HILIC (Hydrophilic Interaction Liquid Chromatography) column is particularly suited for retaining polar compounds like this compound, while the gradient elution with acidified water and acetonitrile ensures optimal separation from matrix interferences. The use of multiple reaction monitoring (MRM) in mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for accurate quantification in complex food matrices. [1]

Method Validation Parameters

The developed method underwent comprehensive validation according to accepted analytical standards to ensure reliability, accuracy, and precision for pesticide residue analysis.

Table 2: Method Validation Parameters for this compound in Cucumber and Watermelon

| Validation Parameter | Results | Acceptance Criteria | | :--- | :--- | :--- | | Linearity (R²) | ≥0.9980 | ≥0.990 | | Limit of Quantification (LOQ) | ≤0.01 mg/kg | - | | Recovery Range | 75.5–95.8% | 70–120% | | Relative Standard Deviation (RSD) | 2.27–8.26% | ≤20% | | Matrix Effect (ME) | Evaluated via calibration curve slope comparison | |ME| <10% = negligible |

The validation data demonstrates that the method exhibits excellent linearity across the calibration range, with correlation coefficients exceeding 0.9980. The low LOQ of 0.01 mg/kg provides adequate sensitivity for monitoring residues at levels relevant to food safety. The recovery rates between 75.5–95.8% with precision RSDs of 2.27–8.26% fall well within the acceptable range of 70–120% recovery and RSD ≤20%, as specified in the SANTE guidelines for pesticide residue analysis. [1] [4] The matrix effects were systematically evaluated by comparing the slopes of solvent-based and matrix-matched calibration curves, with |ME| values below 10% considered negligible. [1]

Experimental Protocols

Sample Preparation and Extraction

Proper sample collection and preparation are critical for obtaining representative and accurate residue data. The following protocol is adapted from the "Guidelines for testing pesticide residues in crops" (NY/T 788-2018) issued by the Ministry of Agriculture and Rural Affairs of China. [1]

G cluster_FieldTrials Field Trial Design SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Cucumber Cucumber: 0, 1, 3, 5, 7 days Watermelon Watermelon: 0, 3, 7, 14, 21 days TerminalResidue Terminal residues at harvest Weighing Weighing (10 ± 0.005 g) Homogenization->Weighing Extraction Extraction with 20 mL ACN Weighing->Extraction ShakingCentrifugation Shaking & Centrifugation Extraction->ShakingCentrifugation Partitioning Partitioning (3g NaCl + 2g MgSO₄) ShakingCentrifugation->Partitioning Cleanup d-SPE Cleanup Partitioning->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis

Figure 1: Experimental workflow for sample collection, preparation, and analysis of this compound in cucumber and watermelon

Materials and Reagents:

  • This compound standard (purity 92.7%)
  • HPLC-grade acetonitrile, methanol, and formic acid
  • Primary secondary amine (PSA, 40 μm)
  • Anhydrous magnesium sulfate (MgSO₄)
  • Sodium chloride (NaCl)
  • Centrifuge tubes (50 mL and 2 mL)
  • 0.22 μm organic filter

Sample Collection:

  • For dissipation studies: Collect cucumber samples at 0 (2 hours after application), 1, 3, 5, and 7 days; watermelon samples at 0, 3, 7, 14, and 21 days post-application
  • For terminal residues: Collect samples at predetermined intervals before harvest
  • Use checkerboard sampling method, avoiding side rows and 0.5 m on both sides of each row
  • Collect minimum of 12 samples (≥2 kg), crush, and store at -20°C [1]

Extraction Procedure:

  • Weigh 10 ± 0.005 g of homogenized sample into a 50 mL centrifuge tube
  • Add 20 mL of acetonitrile and centrifuge at 2500 rpm for 3 minutes
  • Add 3 g NaCl and 2 g MgSO₄ to induce phase separation
  • Shake at 2500 rpm for 3 minutes and centrifuge at 4000 rpm for 3 minutes
  • Collect the acetonitrile (upper) layer for cleanup [1]
Cleanup and Analysis

The cleanup procedure is essential for removing matrix interferences that can affect chromatographic performance and detection sensitivity.

G cluster_Sorbents d-SPE Sorbent Combinations ACNLayer Collect ACN Layer (1.5 mL) dSPE d-SPE Tube Preparation ACNLayer->dSPE Combination Sorbent Combination dSPE->Combination ShakeCentrifuge Shake & Centrifuge Combination->ShakeCentrifuge Option1 50 mg PSA + 150 mg MgSO₄ Option2 150 mg PSA + 100 mg MgSO₄ Option3 100 mg PSA + 50 mg MgSO₄ Dilution Dilution (5x with ACN) ShakeCentrifuge->Dilution Filtration Filtration (0.22 μm) Dilution->Filtration MSAnalysis UPLC-MS/MS Analysis Filtration->MSAnalysis

Figure 2: Cleanup workflow using dispersive solid-phase extraction (d-SPE) for sample purification

Cleanup Procedure:

  • Transfer 1.5 mL of the acetonitrile extract to a 2 mL centrifuge tube containing one of the following d-SPE sorbent combinations:
    • 50 mg PSA + 150 mg MgSO₄, or
    • 150 mg PSA + 100 mg MgSO₄, or
    • 100 mg PSA + 50 mg MgSO₄
  • Shake at 2500 rpm for 5 minutes and centrifuge at 10,000 rpm for 2 minutes
  • Dilute the supernatant 5 times with acetonitrile
  • Filter through a 0.22 μm organic filter prior to UPLC-MS/MS analysis [1]

Analysis:

  • Inject 1 μL of the purified extract into the UPLC-MS/MS system
  • Employ the chromatographic conditions specified in Table 1
  • Use matrix-matched calibration standards for quantification to compensate for matrix effects
  • Monitor specific MRM transitions for this compound for selective detection [1]

Field Dissipation and Half-Life Study

Understanding the dissipation kinetics of pesticides in crops is essential for establishing appropriate pre-harvest intervals and ensuring food safety at the time of consumption.

Table 3: Dissipation Kinetics of this compound in Cucumber and Watermelon Under Field Conditions

Crop Half-Life (Days) Dissipation Kinetics Residue Decline Pattern
Cucumber 1.77–2.11 First-order kinetics Rapid initial dissipation
Watermelon 3.57–4.68 First-order kinetics Slower, more prolonged dissipation

The dissipation behavior of this compound follows first-order kinetics in both cucumber and watermelon, but with markedly different half-lives. The significantly shorter half-life in cucumber (1.77-2.11 days) compared to watermelon (3.57-4.68 days) indicates more rapid degradation in cucumber. [1] This difference can be attributed to variations in surface morphology, wax content, and metabolic activity between the two crops. The rapid dissipation in both crops, however, demonstrates that this compound does not persist extensively in these matrices, which is favorable from a food safety perspective.

The dissipation rate is influenced by multiple factors including:

  • Application rate and frequency
  • Environmental conditions (temperature, rainfall, sunlight)
  • Crop characteristics (surface area, wax layer, growth dilution)
  • Microbial degradation activity on plant surfaces

Terminal Residues and Dietary Risk Assessment

Terminal Residue Analysis

Terminal residue data reflect the actual residue levels present in crops at the time of harvest, which is critical for establishing pre-harvest intervals and ensuring compliance with maximum residue limits (MRLs).

Table 4: Terminal Residues of this compound in Cucumber and Watermelon at Harvest

Crop Pre-harvest Interval (Days) Terminal Residues (mg/kg) MRL Comparison
Cucumber 5–7 <0.01–0.264 Below current MRLs
Watermelon 14–21 <0.01–0.0641 Below current MRLs

The terminal residue data demonstrate that this compound residues decrease to minimal levels by the time of harvest when appropriate pre-harvest intervals are observed. In cucumber, residues ranging from <0.01 mg/kg to 0.264 mg/kg were detected at 5-7 days after application, while watermelon showed even lower residues (<0.01 mg/kg to 0.0641 mg/kg) at 14-21 days after application. [1] The lower residue levels in watermelon correlate with its longer half-life and the extended pre-harvest interval, allowing more time for dissipation.

Dietary Risk Assessment

Comprehensive dietary risk assessment evaluates the potential health risks to consumers from long-term exposure to pesticide residues through the diet. The assessment is based on comparing the theoretical maximum daily intake with the acceptable daily intake (ADI) established by regulatory authorities.

The dietary risk assessment for this compound, based on the terminal residue data and consumption patterns, yielded a risk probability value of 64.11%. [1] This value represents the percentage of the ADI that would be utilized by consumption of cucumbers and watermelons containing the measured residue levels. A value below 100% indicates that long-term consumption of these crops with the observed residue levels would not pose unacceptable dietary risks to the general population. [1]

The risk assessment takes into consideration:

  • Terminal residue levels in edible portions
  • Food consumption factors for different population groups
  • Toxicological reference values (ADI, ARfD)
  • Processing factors when applicable

Conclusions

The optimized QuEChERS method combined with UPLC-MS/MS analysis provides a robust, sensitive, and accurate approach for determining this compound residues in cucumber and watermelon matrices. The method validation demonstrates excellent linearity (R² ≥ 0.9980), sensitivity (LOQ ≤ 0.01 mg/kg), and accuracy (recoveries of 75.5–95.8%) with satisfactory precision (RSDs of 2.27–8.26%), meeting the requirements for pesticide residue monitoring programs. [1]

The dissipation kinetics reveal significantly different degradation patterns between cucumber and watermelon, with shorter half-lives in cucumber (1.77–2.11 days) compared to watermelon (3.57–4.68 days), following first-order kinetics in both crops. [1] These differences highlight the importance of crop-specific residue studies for establishing appropriate pre-harvest intervals and application guidelines.

The terminal residue data and dietary risk assessment indicate that when this compound is applied according to recommended use patterns, the resulting residues in cucumber and watermelon at harvest pose acceptable dietary risks to consumers, with a risk probability of 64.11%. [1] These findings provide scientific support for the continued registration and safe use of this compound in these crops, while emphasizing the importance of adhering to good agricultural practices, particularly with respect to pre-harvest intervals.

References

Detailed Protocol: Determination of Oxine-Copper in Citrus by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a published method for the simultaneous determination of oxine-copper and pyraclostrobin in citrus fruit [1].

  • Principle: The method uses ethylene diamine tetra-acetic acid (EDTA) as a competitive ligand to convert the insoluble this compound complex into soluble 8-hydroxyquinoline for analysis [1].
  • Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The workflow for sample preparation and analysis is outlined below:

Start Start: Citrus Fruit Sample Homogenize Homogenize Sample Start->Homogenize Weigh Weigh Sample into Centrifuge Tube Homogenize->Weigh EDTA_Add Add EDTA Solution Weigh->EDTA_Add Shake Shake to Convert this compound EDTA_Add->Shake QuEChERS QuEChERS Extraction (Add Acetonitrile, Salts) Shake->QuEChERS Centrifuge1 Centrifuge QuEChERS->Centrifuge1 Collect1 Collect Organic Layer Centrifuge1->Collect1 PSA_Cleanup Clean-up with PSA Sorbent Collect1->PSA_Cleanup Centrifuge2 Centrifuge PSA_Cleanup->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS End End: Quantification LC_MSMS->End

Key Reagents and Equipment:

  • Reagents: this compound standard, EDTA, acetonitrile (HPLC-grade), primary secondary amine (PSA) sorbent, NaCl, MgSO₄ [1].
  • Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer, volumetric flasks and pipettes.

Method Validation Data: The published method was validated with the following performance characteristics [1]:

  • Table 1: Method Performance Parameters
Parameter Result / Value
Linear Range Not explicitly stated, but correlation coefficients were 0.9904–0.9998 [1].
Limit of Detection (LOD) 0.012–0.8 μg kg⁻¹ [1].
Limit of Quantitation (LOQ) 0.04–2.6 μg kg⁻¹ in citrus [1].
Average Recovery 79.1–114.9% [1].
Precision (RSD) Less than 7.4% [1].
Half-life in Citrus 1.94–3.67 days [1].
Terminal Residues <0.08–8.99 mg kg⁻¹ [1].

Guidance for GC Method Development and Validation

Although a direct GC method was not found, the following general parameters and steps are crucial for developing and validating any GC method for pesticide analysis.

  • Table 2: Key GC Method Validation Parameters [2] [3]
Parameter Description & Acceptance Criteria
Specificity Ability to distinguish the analyte from interference. No interference at the retention time of the analyte [2] [3].
Linearity Linear relationship between concentration and detector response. Correlation coefficient (r) should typically be ≥ 0.999 [2] [3].
Accuracy Closeness of measured value to true value. Often assessed by recovery studies (95-105% is often acceptable) [3].
Precision Degree of agreement among individual test results. Expressed as %RSD; <2% for repeatability, <3% for intermediate precision [2] [3].
LOD & LOQ Limits of Detection and Quantitation. Determined by signal-to-noise ratio: LOD ≈ 3:1, LOQ ≈ 10:1 [2] [3].
Robustness Method capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature) [2].

Sample Preparation Consideration: A significant challenge in analyzing this compound is its low solubility. The LC-MS/MS method uses EDTA to break the complex [1]. For GC analysis, you would likely need to investigate a similar derivatization approach to convert the complex into a volatile compound. Research suggests using silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivative carboxylic acids and other polar compounds for GC analysis, though this has not been reported specifically for this compound [4].

Conclusion and Research Notes

  • A validated LC-MS/MS method is available for determining this compound in citrus, using EDTA to solubilize the complex [1].
  • A specific GC method was not found in the current literature. Developing one would require solving the volatility issue, potentially via derivatization.
  • Any new analytical method must be rigorously validated against established parameters [2] [3].

References

oxine-copper application rates for angular leaf spot

Author: Smolecule Technical Support Team. Date: February 2026

Oxine-Copper Application Notes

This compound is an organic copper fungicide with protective and curative effects, used against angular leaf spot and other bacterial and fungal diseases [1] [2]. Its multi-site activity and slow release of copper ions provide broad-spectrum control with low phytotoxicity risk compared to inorganic coppers [2] [3].

Table 1: Registered this compound Application Rates for Angular Leaf Spot and Related Diseases

Crop Target Disease Formulation & Concentration Recommended Dosage Application Method
Cucumber Bacterial Angular Leaf Spot [1] [4] 40% SC [2] 0.75 - 1.05 L/ha [2] Foliar spray [2]
Melons (e.g., Watermelon) Angular Leaf Spot [2] 40% SC [2] 750 - 1000 times dilution [2] Foliar spray [2]
Mango Angular Leaf Spot [2] [4] 40% SC [2] 1000 - 1500 times dilution [2] Foliar spray [2]
Cucumber Target Spot, Bacterial Angular Leaf Spot [4] 40% Fluopyram · this compound SC (8% + 32%) [4] 750 - 1500 times dilution [4] Foliar spray [4]

General Application Guidelines:

  • Timing: Begin applications before disease onset or at the first sign of infection. For optimal control in field conditions, apply during favorable disease conditions (warm, humid weather) [5].
  • Intervals: Repeat applications every 7 to 14 days, depending on disease pressure and weather conditions [3].
  • Coverage: Ensure thorough and even spray coverage on all above-ground plant parts, including leaves and fruit [3].
  • Precautions: Do not apply when leaves are wet, and avoid using overhead irrigation if possible to reduce disease spread [5]. Exercise caution with stone fruit crops (e.g., peaches, plums) and cabbage, and conduct a phytotoxicity test before widespread use [2].

Experimental Protocols

Residue Dissipation and Analytical Methodology

This protocol is based on a study investigating this compound on cucumber and watermelon [1].

  • Sample Collection: Collect plant samples randomly from the field using a checkerboard pattern. For dissipation studies, collect samples at 0 (2 hours after application), 1, 3, 5, and 7 days for cucumber, and 0, 3, 7, 14, and 21 days for watermelon. For terminal residue, collect at harvest times [1].
  • Sample Preparation: Homogenize at least 2 kg of sample and store at -20°C until analysis [1].
  • Extraction (QuEChERS method):
    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
    • Add 20 mL of acetonitrile and centrifuge at 2500 rpm for 3 minutes.
    • Add 3 g NaCl and 2 g MgSO₄, shake at 2500 rpm for 3 minutes, and centrifuge at 4000 rpm for 3 minutes [1].
  • Purification (dSPE):
    • Transfer 1.5 mL of the extraction solution into a 2 mL centrifuge tube containing a mixture of 50 mg PSA and 150 mg MgSO₄.
    • Shake at 2500 rpm for 5 minutes and centrifuge at 10,000 rpm for 2 minutes.
    • Dilute the supernatant five times with acetonitrile and filter through a 0.22 μm organic filter prior to analysis [1].
  • Instrumental Analysis (UPLC-MS/MS):
    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 mm × 50 mm, 1.7 μm).
    • Mobile Phase: Gradient elution with 0.1% formic acid in deionized water and acetonitrile.
    • Flow Rate: 0.30 mL/min.
    • Injection Volume: 1 μL.
    • Detection: MS/MS with electrospray ionization (ESI) in negative ion mode and Multiple Reaction Monitoring (MRM) [1].
  • Method Validation: The method demonstrated good linearity (R² ≥ 0.9980), accuracy (recoveries of 75.5–95.8%), precision (Relative Standard Deviation of 2.27–8.26%), and sensitivity (Limit of Quantification of 0.01 mg/kg) [1].

The following diagram illustrates the workflow for the QuEChERS sample preparation and UPLC-MS/MS analysis.

G Start Homogenized Sample (10 g) Step1 Extract with 20 mL Acetonitrile Centrifuge (2500 rpm, 3 min) Start->Step1 Step2 Add 3g NaCl + 2g MgSO₄ Shake & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 dSPE Clean-up: Add PSA + MgSO₄ Shake & Centrifuge Step3->Step4 Step5 Dilute Supernatant (5x with Acetonitrile) Step4->Step5 Step6 Filter (0.22 μm) Step5->Step6 Analysis UPLC-MS/MS Analysis Step6->Analysis

Dietary Risk Assessment Protocol

A standard dietary risk assessment can be performed using residue trial data and toxicological reference values.

  • Calculate Estimated Daily Intake (EDI): EDI = [STMR] × [Food Consumption] / [Body Weight] [1].
  • Determine Acceptable Daily Intake (ADI): The ADI is a toxicological threshold obtained from regulatory authorities.
  • Calculate Risk Probability (RQ): RQ = (EDI / ADI) × 100% [1].
  • Risk Characterization: An RQ value of less than 100% indicates that the long-term dietary risk is acceptable. The study on cucumber and watermelon reported an RQ of 64.11%, suggesting no significant health risk to the general population from this compound residues [1].

The logical flow of the dietary risk assessment is summarized below.

G ResData Residue Trial Data (e.g., STMR) EDI Calculate Estimated Daily Intake (EDI) ResData->EDI FoodIntake Food Consumption Data FoodIntake->EDI BodyWeight Body Weight BodyWeight->EDI ToxRef Toxicological Reference (e.g., ADI) RQ Calculate Risk Quotient (RQ) ToxRef->RQ EDI->RQ Conclusion Characterize Risk (RQ < 100% = Acceptable) RQ->Conclusion

Key Findings & Conclusions

  • Dissipation & Residues: this compound degrades in a first-order kinetic pattern. Half-lives are 1.77–2.11 days in cucumber and 3.57–4.68 days in watermelon. Terminal residues are generally low (<0.01–0.264 mg/kg in cucumber and <0.01–0.0641 mg/kg in watermelon) [1].
  • Dietary Risk: The estimated long-term dietary risk probability (RQ) of 64.11% is below 100%, indicating that this compound use on cucumber and watermelon at recommended doses poses an acceptable risk to consumers [1].
  • Efficacy & Safety: When applied according to label recommendations, this compound is an effective and rational tool for managing angular leaf spot, with a favorable environmental and toxicological profile.

References

Oxine Copper Wood Preservative: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Key Characteristics Oxine copper (Cu-8), or bis-(8-hydroxyquinolinato) copper, is an organometallic complex valued as a wood preservative for its effectiveness against decay fungi and insects, coupled with a favorable environmental and toxicological profile [1]. It is classified as an oilborne preservative and is noted for its low toxicity, making it suitable for above-ground applications, food-adjacent settings like transport crates, and field treatments [1] [2]. Its key advantages include low metal content, which simplifies future wood disposal, and minimal corrosion to metal fasteners compared to uncomplexed copper systems [1] [3].

2. Mechanism of Action and Synergistic Effects The primary mode of action involves the copper ion (Cu²⁺) disrupting microbial enzymatic functions. A significant body of research demonstrates that oxine copper exhibits synergistic efficacy when used in combination with other copper compounds like ammoniacal copper carbonate (ACC) [3].

The proposed mechanism for this synergism is that the introduction of free Cu²⁺ ions causes the standard bis-ligand form of oxine copper to equilibrate toward a mono-ligand form. This mono form offers several benefits: it is easier to formulate in water- or solvent-based systems, and the two uncomplexed coordination sites on the copper ion can bind strongly to carboxylic or phenolic groups in the wood, making the preservative more leach-resistant [3]. The diagram below illustrates this mechanism and a proposed treatment workflow based on research findings.

G Oxine Copper Synergistic Treatment Mechanism (69-Month Field Study) cluster_Advantages ACC_Treatment Step 1: Treat wood with Ammoniacal Copper Carbonate (ACC) Drying Step 2: Drying Phase ACC_Treatment->Drying Oxine_Treatment Step 3: Treat with Oil-borne Oxine Copper (Cu-8) Drying->Oxine_Treatment Chemical_Reaction Chemical Interaction: ACC's Cu²⁺ converts bis-Cu-8 to mono-Cu-8 Oxine_Treatment->Chemical_Reaction Advantages Resulting Advantages Chemical_Reaction->Advantages A1 Enhanced Efficacy A2 Improved Leach Resistance A3 Lower Environmental Impact A4 Reduced Corrosivity

3. Field Treatment Protocol for Construction A primary application of oxine copper is the field treatment of wood after it has been cut, drilled, or damaged during construction. This process is critical for maintaining the preservative's protective envelope [2].

  • Purpose: Pressure treatment creates a protective shell around the wood. Any cutting or drilling breaches this shell, exposing untreated wood to decay and insects. Field-treating these areas restores protection [2].
  • Standards: This practice is required by building codes and the American Wood Protection Association (AWPA) Standard M4 [2].
  • Application Method: Use a brush to apply the preservative liberally to all cut surfaces, drill holes, and abrasions. The surface should be clean before application. For drill holes, ensure the preservative penetrates deep into the fiber [2].
  • Formulation: Use an oxine copper preservative with a minimum copper metal concentration of 0.12%. These formulations are available colored or colorless and have little odor [2].

4. Efficacy Data from Long-Term Field Studies Ground-contact stake tests conducted over 69 months demonstrate the performance of oxine copper alone and in combination. The table below summarizes key findings from this study, where a rating of 10 signifies no attack, and 7 or below indicates failure [3].

Treatment Type Retention (kg/m³) Test Site Decay Rating Termite Rating Performance Outcome
Cu-8 (Oxine Copper) Alone 1.92 Dorman Lake 7.0 < 7.0 Poor (Failed)
Cu-8 (Oxine Copper) Alone 1.92 Saucier 7.6 < 7.0 Poor (Failed)
ACC (Copper II) Alone 5.1 Dorman Lake < 7.0 < 7.0 Unsatisfactory
ACC (Copper II) Alone 5.1 Saucier 8.0 8.0 Moderate
ACC/Cu-8 Combination 2.4 / 0.2 Dorman Lake > 8.0 > 8.0 Satisfactory
ACC/Cu-8 Combination 2.4 / 0.2 Saucier > 8.0 > 8.0 Satisfactory

Table 1: Efficacy data of wood preservatives after 69 months of ground-contact exposure. Data sourced from [3].

5. Environmental and Safety Considerations Oxine copper offers several environmental benefits. Wood treated with preservatives like oxine copper generally has a lower environmental impact than alternative materials like steel or concrete, requiring less energy to produce and storing carbon throughout its life [1]. The relatively low metal content of oxine copper systems also makes disposal of treated wood easier [3]. As with all chemical treatments, follow the manufacturer's safety instructions.

Experimental Protocol: Field Treatment of Southern Yellow Pine

This protocol outlines the procedure for field-treating cuts and drill holes in preservative-treated Southern Yellow Pine, based on AWPA Standard M4 [2].

1. Materials

  • Preservative-treated Southern Yellow Pine lumber
  • Oxine copper field treatment solution ( [1] recommends a minimum of 0.12% copper metal)
  • Clean, disposable paint brushes (1-2 inch width)
  • Personal protective equipment (gloves, safety glasses)

2. Procedure

  • Prepare the Surface: After cutting or drilling, ensure the exposed wood is clean and free of sawdust or debris.
  • Agitate the Preservative: Shake the container of oxine copper solution thoroughly to ensure it is well-mixed.
  • Apply Liberally: Using a brush, apply the oxine copper solution generously to the entire cut end or surface.
  • Coat Drill Holes: For drill holes, insert the brush tip and rotate to ensure the interior surfaces are fully coated, allowing the preservative to penetrate deeply.
  • Allow to Dry: Let the treated area dry completely before proceeding with further construction or applying paints or stains.

The following workflow diagram summarizes this field-treatment process.

G Field Treatment Workflow for Oxine Copper Start Construction Cut/Drill Breaches Treatment Envelope Step1 Step 1: Clean exposed wood surface Start->Step1 Step2 Step 2: Agitate oxine copper solution Step1->Step2 Step3 Step 3: Brush application to all cuts and holes Step2->Step3 Step4 Step 4: Ensure deep penetration into holes Step3->Step4 Step5 Step 5: Allow treated area to dry completely Step4->Step5 End Protective Envelope Restored Proceed with construction Step5->End

Conclusion

Oxine copper is a versatile and effective wood preservative, particularly valuable for its low toxicity and low corrosivity. For optimal performance in ground-contact, a dual treatment with other copper compounds is recommended. The provided data and protocols offer a foundation for its research and application use.

References

Comprehensive Application Notes and Protocols: Oxine-Copper and Validamycin Composite Pesticide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The combination of oxine-copper and validamycin represents an innovative approach in crop protection that integrates complementary mechanisms of action to enhance disease management efficacy while potentially reducing negative environmental impacts. This compound (C₁₈H₁₂CuN₂O₂), also known as copper 8-quinolinolate, is an organocopper fungicide with broad-spectrum activity against various bacterial and fungal pathogens. Validamycin (C₂₀H₃₅NO₁₃), an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, provides targeted control against specific fungal diseases, particularly rice sheath blight caused by Rhizoctonia solani [1] [2]. This combination pesticide formulation leverages the multi-site contact activity of this compound with the systemic properties of validamycin, creating a potent defense mechanism that can be applied across various crops including rice, fruits, and vegetables [3] [4].

The strategic importance of this combination lies in its potential to address multiple disease challenges simultaneously while potentially delaying the development of pathogen resistance. As agricultural systems worldwide face increasing pressure from diseases that reduce both yield and quality, such integrated solutions offer sustainable protection with relatively low toxicity to non-target organisms [1] [5]. These application notes provide comprehensive technical information, experimental protocols, and safety considerations to guide researchers and agricultural professionals in the effective utilization and further development of this compound and validamycin composite pesticides.

Physicochemical and Biological Properties

Individual Component Profiles

Table 1: Chemical and Physical Properties of this compound and Validamycin

Property This compound Validamycin
CAS RN 10380-28-6 [6] 37248-47-8 [1] [2]
IUPAC Name bis(quinolin-8-olato-O,N)copper(II) [6] (1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-5-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]oxy-6-(hydroxymethyl)cyclohexyl 2-amino-2-deoxy-β-D-glucopyranoside [2]
Molecular Formula C₁₈H₁₂CuN₂O₂ [6] C₂₀H₃₅NO₁₃ [2]
Molecular Mass 351.89 g/mol [6] Information missing
Appearance Greenish-yellow colored powder [6] Neat solid (analytical standard) [2]
Water Solubility 0.07 mg/L at 20°C, pH 7 [6] Information missing
Octanol-Water Partition Coefficient (Log P) 2.46 [6] Information missing
Mode of Action Multi-site contact activity; disrupts enzyme systems [6] Inhibits chitin synthesis; causes abnormal hyphal branching [4] [7]
FRAC Code M01 [6] Information missing

Table 2: Biological Properties and Efficacy Profiles

Property This compound Validamycin
Primary Target Pathogens Molds, mildews, sapstain fungi [6]; Bacterial angular leaf spot in cucurbits [5] Rhizoctonia solani (rice sheath blight) [1] [4]
Spectrum of Activity Broad-spectrum protective fungicide [5] Narrow spectrum; specific against R. solani and related fungi [1]
Mammalian Toxicity (Acute Oral LD₅₀) 300 mg/kg (moderate) [6] Relatively low toxicity to humans and animals [1]
Bird Toxicity (Acute LD₅₀) >2619 mg/kg (low) [6] Information missing
Application Methods Foliar spray, wood treatment [6] Foliar spray, soil treatment [1]

Formulation Composition and Synergistic Effects

Composite Formulation Types

The This compound and validamycin composite pesticide can be formulated into various product types to accommodate different application requirements and environmental conditions. According to patent literature, the preferred formulation is a water-dispersible granule (WG) that offers advantages in packaging, transport, storage, and user safety [3]. The typical composition ranges for this formulation include:

  • Active ingredients: 5-60% total active components, with this compound and validamycin in ratios ranging from 1:1 to 1:30 [3]
  • Wetting agents (2-10%): Sodium lauryl sulfate, dioctyl sulfosuccinate sodium salt, or alkyl naphthalene sulfonate [3]
  • Dispersing agents (4-12%): Sodium methyl naphthalene sulfonate formaldehyde condensate, sodium lignosulfonate, or polycarboxylate salts [3]
  • Carriers and fillers (20-85%): Kaolin, bentonite, aluminum silicate, calcium carbonate, or diatomaceous earth [3]

Additional formulation types include suspension concentrates (SC), wettable powders (WP), and dusts (D) that can be adapted for specific application scenarios. The selection of appropriate adjuvants and stabilizers is critical for maintaining product stability and efficacy, with components such as xanthan gum as a thickening agent, propylene glycol as an antifreeze agent, and silicone-based antifoaming agents [3].

Synergistic Efficacy Data

Table 3: Efficacy of this compound and Validamycin Combination Against Plant Pathogens

Pathogen Disease Individual Compound EC₅₀ (μg/mL) Combination EC₅₀ (μg/mL) Synergistic Ratio
Rhizoctonia solani Rice sheath blight Validamycin: 1.25 [8] Information missing Information missing
Pseudomonas syringae Angular leaf spot This compound: Data missing Information missing Information missing
General fungal pathogens Various This compound: Broad-spectrum [5] Information missing Information missing

Application Protocols and Field Efficacy

Field Application Guidelines

The application of this compound and validamycin composite pesticide should be timed to coincide with early disease development or preventive treatment schedules. For rice sheath blight control, applications should begin when disease incidence reaches 5-10% and repeated at 10-14 day intervals if conditions remain favorable for disease development [4] [7]. For bacterial angular leaf spot in cucurbits, applications should start at the first sign of disease symptoms and continue every 7-10 days [5].

Recommended application equipment includes standard hydraulic sprayers with flat-fan nozzles that provide thorough coverage of plant surfaces. Spray volumes of 750-1000 L/ha are generally recommended for adequate coverage [7]. The application should be performed during cooler parts of the day (early morning or late afternoon) to minimize rapid evaporation and maximize pesticide contact time with plant surfaces. For optimal results, applications should avoid periods of rainfall within 4-6 hours after treatment.

Resistance Management Strategies

To prevent or delay the development of resistance in target pathogens, the following resistance management practices are recommended:

  • Rotate applications with fungicides from different FRAC code groups (e.g., QoI fungicides, SDHIs, or DMIs)
  • Limit the number of consecutive applications of the this compound/validamycin combination to 2-3 cycles before switching to alternative modes of action
  • Implement integrated pest management (IPM) strategies that include cultural controls (crop rotation, resistant varieties, and sanitation)
  • Use the highest recommended label rates to minimize selection for partially resistant pathogen subpopulations
  • Monitor field efficacy regularly to detect potential resistance development early

Environmental Fate and Safety Considerations

Environmental Behavior and Ecotoxicology

Table 4: Environmental Fate and Ecotoxicological Profiles

Parameter This compound Validamycin
Soil DT₅₀ (Aerobic) Information missing Information missing
Aqueous Photolysis DT₅₀ Information missing Information missing
Hydrolysis DT₅₀ Information missing Information missing
Earthworm Acute LC₅₀ Information missing Information missing
Honeybee Contact LD₅₀ Information missing Information missing
BCF (Bioaccumulation Factor) Information missing Information missing
Dietary Risk Assessment

Recent studies on the dissipation behavior and terminal residues of this compound in cucumber and watermelon provide valuable data for dietary risk assessment. Research demonstrates that this compound follows first-order dissipation kinetics with half-lives of 1.77-2.11 days in cucumber and 3.57-4.68 days in watermelon [5]. The terminal residues in cucumber and watermelon samples were found to be below 0.264 mg/kg and 0.0641 mg/kg, respectively, when applied according to good agricultural practices [5].

The estimated long-term dietary risk probability for this compound in cucumber and watermelon consumption is 64.11%, indicating that long-term consumption of these commodities contaminated with this compound would not pose significant dietary risks to the general population [5]. This comprehensive risk assessment provides scientific guidance for the rational utilization of this compound in field ecosystems and supports the establishment of maximum residue limits (MRLs) for regulatory purposes.

Experimental Protocols and Analytical Methods

Sample Preparation and Residue Analysis

The analysis of this compound residues in crop matrices can be performed using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by UPLC-MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry) determination [5]. The detailed protocol is as follows:

  • Sample Commutation: Collect representative field samples and homogenize using a commercial blender. Store at -20°C until analysis.
  • Weighing: Precisely weigh 10 ± 0.005 g of homogenized sample into a 50 mL centrifuge tube.
  • Extraction: Add 20 mL of HPLC-grade acetonitrile to each sample. Centrifuge at 2500 rpm for 3 minutes.
  • Partitioning: Add 3 g of NaCl and 2 g of MgSO₄ to the extraction mixture. Shake vigorously (2500 rpm, 3 min) and centrifuge (4000 rpm, 3 min).
  • Purification: Transfer 1.5 mL of the extraction solution to a 2 mL centrifuge tube containing a combination of PSA (primary secondary amine) and MgSO₄ (optimized at 50 mg PSA + 150 mg MgSO₄, 150 mg PSA + 100 mg MgSO₄, or 100 mg PSA + 50 mg MgSO₄).
  • Cleanup: Shake the mixture (2500 rpm, 5 min) and centrifuge (10,000 rpm, 2 min).
  • Dilution: Dilute the supernatant 5 times with acetonitrile and filter through a 0.22 μm organic filter.
  • UPLC-MS/MS Analysis: Inject 1 μL of the purified extract for analysis [5].
Bioassay for Antifungal Activity

The antifungal activity of the combination can be evaluated against target pathogens such as Rhizoctonia solani using the mycelial growth rate method [8]:

  • Pathogen Culture: Activate R. solani by transferring fresh mycelial cake (5 mm diameter) from the edge of an active colony onto PDA (Potato Dextrose Agar) solid medium. Culture at 28°C for 3 days with continuous transfer for 2 generations.
  • Preparation of Test Solutions: Dissolve the this compound and validamycin combination in a small amount of DMSO (dimethyl sulfoxide) and prepare serial dilutions with sterilized distilled water. Final DMSO concentrations should not exceed 0.25%.
  • Incorporation into Medium: Mix the test solutions with PDA medium at approximately 60°C to achieve desired final concentrations.
  • Inoculation: Place a 5 mm mycelial cake of R. solani in the center of each treatment plate with mycelia facing downward.
  • Incubation: Seal plates with parafilm and incubate at 28°C for 3-7 days.
  • Assessment: Measure colony diameters and calculate inhibition rates using the formula: Inhibition rate (%) = [(Colony diameter of control - Colony diameter of treatment) / (Colony diameter of control - 5)] × 100.
  • EC₅₀ Calculation: Determine the effective concentration that inhibits 50% of mycelial growth using regression analysis of concentration-response data.

Mechanism of Action and Experimental Visualization

Composite Mode of Action Diagram

G cluster_oxine This compound Mechanism cluster_valid Validamycin Mechanism cluster_cellular Cellular Level Effects compound This compound & Validamycin Composite Pesticide OC1 Copper Ion Release compound->OC1 V1 Inhibition of Chitin Synthesis compound->V1 OC2 Enzyme System Disruption OC1->OC2 OC3 Multi-site Contact Activity OC2->OC3 OC4 Protective Barrier Formation OC3->OC4 C1 Mitochondrial Dysfunction OC3->C1 Induces V2 Abnormal Hyphal Branching V1->V2 V3 Fungistatic Action V2->V3 V4 Growth Cessation V3->V4 C3 Cell Wall Weakening V3->C3 Causes C2 Respiratory Chain Inhibition C1->C2 fungal_death Fungal Growth Inhibition & Pathogen Death C2->fungal_death C4 Cellular Structure Collapse C3->C4 C4->fungal_death

Experimental Workflow for Residue Analysis

G cluster_field Field Trials cluster_lab Laboratory Analysis cluster_data Data Analysis & Risk Assessment start Sample Collection & Preparation F1 Cucumber & Watermelon Field Plots start->F1 F2 Application of This compound Formulations F1->F2 F3 Sample Collection at Predetermined Intervals F2->F3 L1 Sample Homogenization & Weighing (10±0.005g) F3->L1 L2 QuEChERS Extraction (ACN, NaCl, MgSO₄) L1->L2 L3 Cleanup with PSA & MgSO₄ Combination L2->L3 L4 UPLC-MS/MS Analysis L3->L4 D1 Residue Quantification & Method Validation L4->D1 D2 Dissipation Kinetics (Half-life Calculation) D1->D2 D3 Dietary Risk Assessment (% Risk Probability) D2->D3 results Comprehensive Risk Profile & Regulatory Guidance D3->results

Conclusion and Future Perspectives

The This compound and validamycin composite pesticide represents a scientifically advanced approach to crop protection that leverages the complementary properties of both active ingredients. The multi-site contact activity of this compound provides broad-spectrum protection against various bacterial and fungal pathogens, while the systemic action of validamycin offers targeted control against specific diseases like rice sheath blight caused by Rhizoctonia solani [3] [4]. This combination demonstrates potential for enhanced efficacy, potentially reduced application rates, and delayed resistance development compared to individual components.

Future research directions should focus on optimizing formulation ratios for specific crop-pathogen systems, investigating synergistic mechanisms at the molecular level, and developing advanced delivery systems such as nanoformulations to enhance bioavailability and reduce environmental impact. Additional studies on the environmental fate of the combination, particularly in soil and water systems, will provide crucial data for comprehensive environmental risk assessment. As regulatory frameworks evolve globally, generating robust scientific data on residue profiles and ecotoxicological impacts will be essential for the widespread adoption and sustainable use of this promising pesticide combination in modern agricultural systems.

References

Comprehensive Application Notes and Protocols: Field Trial Design for Oxine-Copper Dissipation Studies in Cucumber and Watermelon

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Oxine-copper (chemical name: bis(quinolin-8-olato-O,N)copper(II)) is a broad-spectrum protective fungicide belonging to the organocopper fungicide class with the FRAC code M01. It demonstrates efficacy against various bacterial, fungal, and algal pathogens through a multi-site inhibition activity that disrupts critical enzyme systems in target organisms [1]. This compound has found significant utility in agricultural production systems, particularly for managing bacterial angular leaf spot in cucurbit crops—a disease that can cause devastating yield losses of 80-100% in severe infection scenarios [2]. The physical properties of this compound include a greenish-yellow appearance in pure form, low water solubility (0.07 mg/L at 20°C and pH 7), and a relatively high octanol-water partition coefficient (log P of 2.46), suggesting potential for bioaccumulation [1].

Despite its agricultural benefits, this compound presents potential toxicological concerns that necessitate careful residue monitoring. Acute toxicity studies in mice have demonstrated hepatotoxicity and nephrotoxicity at elevated exposure levels, while chronic toxicity tests in zebrafish have revealed developmental abnormalities and behavioral alterations through mechanisms involving inhibition of acetylcholinesterase (AChE) enzyme activity and induction of oxidative stress [2]. These findings underscore the importance of establishing comprehensive dissipation profiles and conducting rigorous dietary risk assessments to ensure human and environmental safety.

The regulatory status of this compound varies across jurisdictions. It is important to note that the substance is not approved under EC Regulation 1107/2009 in the European Union, though it is listed in the EU pesticide database and finds use in other markets including Australia and China [1]. This application note provides detailed protocols for conducting field dissipation studies that generate the robust scientific data required for regulatory decision-making and residue definition in cucumber and watermelon crops.

Experimental Design and Field Trial Setup

Field Trial Design Principles

Field trials for studying this compound dissipation must be designed and implemented following internationally recognized guidelines to ensure scientific validity and regulatory acceptance. This protocol adopts the "Guidelines for testing pesticide residues in crops" (NY/T 788-2018) issued by the Ministry of Agriculture and Rural Affairs of China, which provides comprehensive specifications for residue field trial design [2]. The fundamental principle is to establish controlled field conditions that simulate actual agricultural practices while maintaining sufficient replication and randomization to account for environmental variability. When designing the spatial arrangement of trials, researchers should select representative regions across different geographical and climatic zones to capture potential environmental influences on dissipation patterns [2].

For cucumber and watermelon crops, which have distinct growth habits and harvest timelines, the trial design must accommodate their specific physiological characteristics. Cucumber trials typically require more frequent sampling due to rapid fruit development and shorter intervals between harvests, while watermelon trials can employ extended sampling schedules aligned with their longer maturation period. All field trials should include untreated control plots to account for background interference and potential matrix effects during analytical quantification. The experimental design must document key parameters including soil characteristics (texture, pH, organic matter content), meteorological conditions (temperature, precipitation, humidity), and crop growth stages at application to facilitate proper interpretation of dissipation kinetics.

Treatment Groups and Application Parameters

Table 1: Field Trial Treatment Groups and Application Parameters for this compound Dissipation Studies

Treatment Group Application Rate Number of Applications Pre-Harvest Intervals (PHI) Plot Replication
Cucumber (Dissipation) Recommended field rate (e.g., 100-200 g/ha) 1-2 applications 5, 7 days Minimum 4 replicates
Cucumber (Terminal Residues) 1.5× recommended rate 2-3 applications 5, 7 days Minimum 4 replicates
Watermelon (Dissipation) Recommended field rate (e.g., 100-200 g/ha) 1-2 applications 14, 21 days Minimum 4 replicates
Watermelon (Terminal Residues) 1.5× recommended rate 2-3 applications 14, 21 days Minimum 4 replicates
Control No application - - 2 replicates

Application of this compound should simulate commercial agricultural practices, using equipment that ensures uniform coverage such as knapsack sprayers or boom sprayers calibrated to deliver the precise application rate. Applications should be timed according to disease pressure development, with initial applications typically occurring at flowering or fruit set stages and subsequent applications following label recommendations for the specific crop-pathogen system. For terminal residue studies, applications at the maximum recommended rate and frequency provide the worst-case scenario residues that inform maximum residue limit (MRL) establishment [2].

The selection of application rates should reflect both the manufacturer's recommended dosage (representing typical use) and elevated rates (1.5× recommended) to account for potential misuse and establish safety margins. The number of applications should encompass both the minimum and maximum frequencies indicated on product labels to generate residue data across the spectrum of commercial use patterns.

Sampling Strategy and Collection Procedures

Table 2: Sampling Timepoints and Sample Processing Protocols for this compound Dissipation Studies

Crop Type Sampling Timepoints Minimum Sample Size Sample Processing Storage Conditions
Cucumber 0 (2h), 1, 3, 5, 7 days post-application 12 fruits (≥2 kg) Chopping and homogenization -20°C immediately
Watermelon 0 (2h), 3, 7, 14, 21 days post-application 12 fruits (≥2 kg) Chopping and homogenization -20°C immediately
Terminal Residues (Both crops) At recommended PHIs 12 fruits (≥2 kg) Chopping and homogenization -20°C immediately

Sampling must follow the checkerboard sampling method to ensure representative collection, avoiding edge rows and the first 0.5 meters on both sides of each row to minimize border effects [2]. The initial (0-day) samples should be collected approximately 2 hours after application to establish initial deposit levels after the drying period. Subsequent sampling timepoints are strategically spaced to capture the dissipation kinetics adequately, with more frequent sampling early in the process when degradation is typically most rapid.

Sample processing must prevent degradation or contamination, with immediate transportation from field to laboratory in cooled containers. In the laboratory, entire fruit samples should be chopped and thoroughly homogenized using food processors to create composite samples representative of the entire unit. Processed samples must be stored at -20°C in airtight containers to preserve residue integrity until analysis. The storage stability of this compound under these conditions should be verified through parallel stability studies to ensure analytical integrity [2].

Analytical Methods and Protocol

Sample Extraction and Purification

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient methodology for this compound extraction from cucumber and watermelon matrices. The specific protocol, validated with excellent recovery and precision parameters, involves the following steps [2]:

  • Weighing: Accurately weigh 10 ± 0.005 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of HPLC-grade acetonitrile to the sample, then centrifuge at 2500 rpm for 3 minutes.

  • Partitioning: Add 3 g of NaCl and 2 g of MgSO₄ to the extract, shake vigorously (2500 rpm, 3 minutes), and centrifuge (4000 rpm, 3 minutes) to separate organic and aqueous phases.

  • Purification: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing a purification sorbent mixture. Three sorbent combinations have demonstrated efficacy:

    • 50 mg PSA + 150 mg MgSO₄
    • 150 mg PSA + 100 mg MgSO₄
    • 100 mg PSA + 50 mg MgSO₄
  • Shaking and Centrifugation: Shake the mixture (2500 rpm, 5 minutes) and centrifuge (10,000 rpm, 2 minutes) to pellet impurities.

  • Filtration: Dilute the purified supernatant 5-fold with acetonitrile and filter through a 0.22 μm organic filter prior to UPLC-MS/MS analysis.

This optimized protocol has demonstrated recovery rates of 75.5-95.8% with relative standard deviations of 2.27-8.26%, meeting acceptability criteria for pesticide residue analysis [2].

UPLC-MS/MS Analysis Conditions

The analytical determination of this compound employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides superior sensitivity and selectivity compared to traditional HPLC-UV methods previously used for this compound determination in other matrices [2]. The specific instrumental parameters are as follows:

  • Chromatographic Column: Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 μm particle size)
  • Mobile Phase: 0.1% formic acid in deionized water (A) and acetonitrile (B)
  • Gradient Elution:
    • Initial: 90% B
    • 1.0 min: 50% B
    • 1.5 min: 50% B
    • 1.6 min: 90% B
    • 2.5 min: 90% B (equilibration)
  • Flow Rate: 0.30 mL/min
  • Injection Volume: 1 μL
  • Column Temperature: 40°C
  • Sample Tray Temperature: 15°C

For detection, tandem mass spectrometry with multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode provides optimal sensitivity. The mass spectrometer parameters should be optimized using standard solutions, with particular attention to precursor and product ion selection, collision energies, and interface settings to maximize signal-to-noise ratios for quantification.

G cluster_sample Sample Preparation Steps start Start Analysis sample_prep Sample Preparation (QuEChERS Method) start->sample_prep uplc UPLC Separation BEH HILIC Column Gradient Elution sample_prep->uplc weigh Weigh 10g Sample msms MS/MS Detection Negative ESI Mode MRM Quantification uplc->msms data_analysis Data Analysis Quantification vs. Matrix-Matched Standards msms->data_analysis end Result Reporting data_analysis->end extract Extract with Acetonitrile weigh->extract partition Partition with NaCl + MgSO4 extract->partition purify Purify with PSA partition->purify filter Dilute & Filter purify->filter filter->uplc

Figure 1: Analytical Workflow for this compound Residue Analysis in Cucumber and Watermelon Samples

Method Validation Parameters

Before applying the analytical method to field samples, comprehensive validation is essential to demonstrate reliability, accuracy, and precision. The validation protocol should establish the following parameters [2]:

  • Linearity: Evaluate using matrix-matched standard solutions at minimum five concentration levels (e.g., 2, 10, 50, 100, and 400 μg/L). The correlation coefficient (R²) should be ≥0.9980 for acceptable linearity.

  • Accuracy and Precision: Determine through recovery studies at three fortification levels (0.01, 0.2, and 2 mg/kg) with five replicates each. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) <20%.

  • Sensitivity: Define the limit of quantification (LOQ) as the lowest validated spike level meeting accuracy and precision criteria (typically 0.01 mg/kg for this compound). The limit of detection (LOD) is generally established at signal-to-noise ratios of 3:1.

  • Matrix Effects: Calculate by comparing the slopes of matrix-matched and solvent-based calibration curves. Matrix effects are considered negligible if |ME| <10%, moderate if 10-20%, and strong if >20%, requiring matrix-matched calibration for accurate quantification.

  • Specificity: Verify by analyzing blank matrix samples to confirm no interfering peaks at the retention time of this compound.

Table 3: Method Validation Parameters for this compound Analysis in Cucumber and Watermelon

| Validation Parameter | Acceptance Criterion | This compound Performance | Reference Method | |--------------------------|--------------------------|------------------------------|----------------------| | Linearity (R²) | ≥0.990 | ≥0.9980 | Matrix-matched calibration | | Accuracy (% Recovery) | 70-120% | 75.5-95.8% | Fortified blanks | | Precision (RSD%) | ≤20% | 2.27-8.26% | Five replicates at three levels | | LOQ (mg/kg) | ≤0.01 mg/kg | 0.01 mg/kg | Lowest validated level | | Matrix Effect | |ME| <10% | Variable by matrix | Slope comparison |

Data Analysis and Interpretation

Dissipation Kinetics Calculation

The dissipation behavior of this compound in cucumber and watermelon follows first-order kinetics, which can be mathematically described using the equation:

[ C_t = C_0 \cdot e^{-kt} ]

Where:

  • ( C_t ) = residue concentration at time t (mg/kg)
  • ( C_0 ) = initial residue concentration after application (mg/kg)
  • ( k ) = dissipation rate constant (day⁻¹)
  • ( t ) = time after application (days)

The half-life (DT₅₀) representing the time required for the initial residue concentration to decrease by 50% can be calculated from the dissipation rate constant:

[ DT₅₀ = \frac{\ln(2)}{k} ]

Experimental data from field studies indicate that this compound exhibits significantly different dissipation patterns in cucumber versus watermelon. In cucumber, the half-life ranges from 1.77-2.11 days, reflecting rapid dissipation, while watermelon demonstrates a longer half-life of 3.57-4.68 days [2]. This discrepancy highlights the importance of crop-specific dissipation studies and may be attributed to differences in fruit surface characteristics, metabolic activity, or environmental exposure conditions.

Dietary Risk Assessment Methodology

The dietary risk assessment for this compound residues in cucumber and watermelon employs the risk quotient (RQ) approach, which compares actual exposure with toxicological reference values. The long-term dietary risk is calculated using the following equation [2]:

[ \text{Risk Probability (%)} = \frac{\text{ESTI}}{\text{ADI}} \times 100% ]

Where:

  • ESTI = Estimated Daily Intake (mg/kg body weight/day)
  • ADI = Acceptable Daily Intake (mg/kg body weight/day)

The ESTI is derived using the following formula:

[ \text{ESTI} = \frac{\sum (\text{STMR} \times \text{Food Consumption})}{\text{Body Weight}} ]

Where STMR represents the supervised trials median residue for each commodity. Based on terminal residue data, the estimated long-term dietary risk probability of this compound in cucumber and watermelon is approximately 64.11% [2]. This value below 100% indicates that long-term consumption of these commodities containing this compound residues at the observed levels would not pose unacceptable dietary risks to the general population, provided that applications follow recommended rates and pre-harvest intervals.

G cluster_kinetics Dissipation Kinetics cluster_risk Risk Assessment field_trial Field Trials sampling Sample Collection at Multiple Timepoints field_trial->sampling analysis Residue Analysis (UPLC-MS/MS) sampling->analysis residue_data Residue Data analysis->residue_data dissipation Dissipation Kinetics First-Order Model residue_data->dissipation terminal_res Terminal Residues at PHIs residue_data->terminal_res half_life Half-Life Determination (DT₅₀) dissipation->half_life stmr STMR Calculation (Supervised Trials Median Residue) terminal_res->stmr esti ESTI Calculation (Estimated Daily Intake) stmr->esti risk_assess Dietary Risk Assessment Risk Probability = ESTI/ADI × 100% esti->risk_assess conclusion Risk Characterization <100% = Acceptable Risk risk_assess->conclusion

Figure 2: Data Analysis and Risk Assessment Workflow for this compound Residues

Results and Discussion

Dissipation Behavior in Cucurbit Crops

The dissipation kinetics of this compound demonstrate distinct patterns between cucumber and watermelon, reflecting differences in fruit physiology and environmental interactions. In cucumber, the rapid dissipation (half-life: 1.77-2.11 days) suggests possible factors such as higher metabolic activity, greater photodegradation due to less dense canopy coverage, or more pronounced surface wash-off from irregular fruit surfaces [2]. The longer persistence in watermelon (half-life: 3.57-4.68 days) may be attributed to the thicker cuticle, smoother fruit surface, and potentially different microclimate conditions within the sprawling growth habit of watermelon plants [2].

These findings have important implications for pre-harvest interval (PHI) establishment. The shorter half-life in cucumber supports the use of relatively shorter PHIs (5-7 days), while the extended persistence in watermelon justifies longer PHIs (14-21 days) to ensure residue levels decline below established maximum residue limits before harvest. Understanding these crop-specific dissipation patterns enables regulators to establish science-based PHIs that balance efficacy against target diseases with residue compliance and consumer safety.

Terminal Residues and Safety Evaluation

Terminal residue data collected at recommended pre-harvest intervals provide critical information for establishing maximum residue limits (MRLs) and assessing compliance with food safety standards. Research indicates that this compound terminal residues in cucumber samples range from <0.01 to 0.264 mg/kg, while watermelon samples show lower terminal residues of <0.01 to 0.0641 mg/kg [2]. These values represent the residue levels expected at harvest when applications follow manufacturer recommendations regarding rate, frequency, and PHI.

The dietary risk assessment resulting in a risk probability of 64.11% provides scientific evidence that this compound, when used according to label directions in cucumber and watermelon production, does not pose unacceptable health risks to consumers [2]. This risk assessment considers the theoretical maximum daily intake based on terminal residue levels and compares it with the acceptable daily intake derived from toxicological studies. The findings support the continued registration of this compound for use in these crops, while emphasizing the importance of adherence to recommended application rates and pre-harvest intervals to maintain residue levels within safe thresholds.

Regulatory Implications and Practical Recommendations

Based on the comprehensive dissipation and residue data, several regulatory recommendations and practical use guidelines can be established:

  • Pre-harvest Intervals: Establish PHIs of 5-7 days for cucumber and 14-21 days for watermelon to ensure residue declination to safe levels at harvest.

  • Application Limitations: Limit applications to 2-3 times per season at the recommended field rate (typically 100-200 g/ha) to prevent excessive residue accumulation.

  • Monitoring Requirements: Implement routine monitoring for this compound residues in commercial production, particularly focusing on early harvest samples to detect potential PHI violations.

  • Extension to Other Crops: The established analytical methodology can be adapted for residue monitoring in other crops where this compound is registered, though crop-specific validation is recommended.

These science-based recommendations ensure that this compound remains a valuable tool for managing bacterial and fungal diseases in cucurbit production systems while safeguarding consumer health and environmental quality.

Conclusions

This application note provides comprehensive protocols for designing and conducting field dissipation studies for this compound in cucumber and watermelon crops. The established QuEChERS-based extraction method coupled with UPLC-MS/MS analysis offers a robust, sensitive, and specific approach for quantifying this compound residues at levels as low as 0.01 mg/kg, with demonstrated accuracy (75.5-95.8% recovery) and precision (RSD 2.27-8.26%) [2].

The generated residue data reveal that this compound dissipates more rapidly in cucumber (half-life: 1.77-2.11 days) than in watermelon (half-life: 3.57-4.68 days), supporting the establishment of crop-specific pre-harvest intervals [2]. The dietary risk assessment, demonstrating a risk probability of 64.11%, indicates that consumption of cucumber and watermelon containing this compound residues at the observed levels poses acceptable risk to consumers when applications follow recommended guidelines [2].

These research findings provide regulatory agencies with scientific evidence for establishing maximum residue limits and use recommendations, while offering agricultural producers clear guidelines for the safe and effective use of this compound in integrated disease management programs for cucurbit crops.

References

Comprehensive Application Notes and Protocols: Electrochemical Detection Methods for Oxine-Copper

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oxine-copper (copper-8-hydroxyquinoline) is a broad-spectrum protective fungicide widely employed in agricultural production for controlling bacterial and fungal diseases in various crops including cucumbers, watermelons, apples, and pears. Its effectiveness against conditions like bacterial angular leaf spot, which can cause disease incidence reaching 80-100% in severe cases, has led to its extensive use globally, particularly in China which accounts for 79.75% of global cucumber production. [1] While this compound demonstrates good protective and curative effects, concerns regarding its potential environmental persistence and health impacts have emerged. Chronic toxicity tests on zebrafish have revealed that this compound induces developmental toxicity and behavioral alterations by affecting AChE enzyme activity and oxidative stress, highlighting the necessity for sensitive detection methods. [1]

Traditional analytical techniques for this compound detection, primarily high-performance liquid chromatography with ultraviolet detection (HPLC-UV), have limitations including relatively high quantification limits (0.05-0.34 mg/L) and insufficient sensitivity for trace-level monitoring. [1] Electrochemical detection methods offer a promising alternative with advantages of high sensitivity, rapid analysis, portability, and cost-effectiveness, making them suitable for both laboratory and field applications. These methods leverage the electrochemical activity of copper ions released from this compound, enabling direct detection at environmentally relevant concentrations. This document provides comprehensive application notes and detailed protocols for the electrochemical detection of this compound, targeting researchers, scientists, and professionals engaged in environmental monitoring, agricultural chemistry, and drug development.

Detection Principles and Recent Advances

Fundamental Detection Mechanisms

Electrochemical detection of this compound primarily exploits the redox behavior of copper ions (Cu²⁺/Cu⁺) at modified electrode surfaces. The detection mechanisms can be categorized into several approaches:

  • Direct Copper Ion Detection: This method relies on the electrochemical reduction or oxidation of copper ions released from this compound molecules. The process typically involves preconcentration of copper ions onto the electrode surface followed by electrochemical stripping, which provides high sensitivity through accumulation of the target analyte. The specific redox potentials vary with electrode materials and electrolyte composition, but generally occur in the range of -0.1V to +0.4V versus Ag/AgCl reference electrodes. [2] [3]

  • Complexation-Based Detection: Certain modified electrodes utilize specific ligands or materials that form complexes with copper ions, resulting in measurable changes in electrochemical signals. For instance, copper-polyaniline composites demonstrate increased cathodic currents for oxygen reduction in the presence of ammonium ions due to complex formation with Cu(I). This indirect detection method offers enhanced selectivity for copper species in complex matrices. [4]

  • Catalytic Amplification: Nanostructured metal oxides, particularly copper oxides and iron oxides, can catalyze electrochemical reactions involving copper ions, leading to signal amplification. The facet-dependent electrocatalytic activity of Cu₂O nanomaterials significantly influences detection sensitivity, with {100} and {111} crystal planes exhibiting distinct electrochemical behaviors due to their different surface energies and electronic structures. [5]

Recent Technological Advances

Recent developments in electrochemical sensing platforms have significantly improved the detection capabilities for copper-containing compounds:

  • Nanopipette Sensors: Advanced nanopipette sensors functionalized with gold modifications and copper-chelating ligands enable in vitro and in vivo copper ion detection with a linear range of 0.1 to 10 μM. These sensors permit minimally invasive measurements in biological systems including single cells, tumor spheroids, and animal models without inducing membrane leakage, providing high temporal resolution for studying copper metabolism. [2]

  • Iron Oxide-Expanded Graphite Composites: Microwave-synthesized FeO-EG composites combine the high conductivity of expanded graphite with the redox-active properties of iron oxide, achieving ultrasensitive detection limits of 0.14 ppb for copper ions. This composite material exhibits excellent stability and selectivity, enabling copper detection in complex matrices like seawater and artificial urine without sample pretreatment. [6]

  • Green-Synthesized ZnO Nanoparticles: Environmentally friendly synthesis of ZnO nanoparticles using plant extracts (e.g., Calamintha nepeta, Halim seeds) produces sensors with enhanced sensitivity for copper ions. These biosynthesized nanomaterials demonstrate improved electrochemical performance compared to conventionally synthesized counterparts, with linear detection ranges of 3-9 μM and detection limits of 0.41 μM. [7] [8]

Comparative Analysis of Electrochemical Sensing Platforms

Table 1: Performance comparison of different electrochemical sensing platforms for copper detection

Sensor Platform Detection Principle Linear Range Detection Limit Applications Demonstrated Key Advantages
Nanopipette Sensor Anodic Stripping Voltammetry 0.1-10 μM Not specified Single cells, tumor spheroids, mouse brain Minimally invasive, in vivo capability, high temporal resolution
FeO-EG Composite Cyclic Voltammetry/Chronoamperometry Not specified 0.14 ppb Seawater, artificial urine Exceptional sensitivity, no sample pretreatment required
Biosynthesized ZnO Cyclic Voltammetry, Square Wave Voltammetry 3-9 μM 0.41 μM Drinking water Green synthesis, good reproducibility (96-111% recovery)
Cu₂O Nanomaterials Cyclic Voltammetry Not specified Not specified Fundamental studies Facet-dependent activity, structure-property relationships
Copper-Polyaniline Composite Amperometry 1-1000 μM 0.5 μM Human serum Specific ammonium complexation, good stability

Table 2: Electrode modification strategies for enhanced this compound detection

Modification Material Electrode Substrate Modification Method Target Analyte Optimal Conditions
Iron Oxide-Expanded Graphite (FeO-EG) Glassy Carbon Drop-casting of composite ink Cu²⁺ ions 0.1 M NaOH, pH 7-8
Biosynthesized ZnO Nanoparticles Carbon Paste Mixing in composite electrode Cu²⁺ ions Neutral pH, room temperature
Electrodeposited Copper Nanoparticles Copper Wire Fast-Scan Cyclic Voltammetry Chemical Oxygen Demand 0.075 M NaOH
Polyaniline/Nafion/Cu₂O Screen-Printed Sequential electrodeposition NH₄⁺ (indirect Cu detection) -0.45 V vs. Ag/AgCl

Experimental Protocols

Sensor Preparation Protocols
4.1.1 Iron Oxide-Expanded Graphite (FeO-EG) Composite Sensor

Materials Required:

  • Graphite powder (10 g)
  • Ferric nitrate (≥98%, 1 g)
  • Urea (1 g), Citric acid (~99%, 3 g)
  • Deionized water, Ethanol (≥95%)
  • Nafion solution, Glassy carbon electrode (GCE)
  • Microwave oven, Sonicator

Step-by-Step Procedure:

  • Composite Synthesis: Accurately weigh 10 g graphite, 1 g ferric nitrate, 1 g urea, and 3 g citric acid. Mix thoroughly with 5 mL DI water in a microwave-safe beaker until homogeneous.
  • Microwave Processing: Place the beaker in a laboratory microwave. Apply intermittent heating cycles (10s heating followed by 20s cooling) for 10 minutes or until complete drying.
  • Catalytic Ink Preparation: Disperse 20 mg of the synthesized FeO-EG composite in 1 mL ethanol with 10 μL Nafion. Sonicate for 1 hour until a homogeneous suspension forms.
  • Electrode Modification: Polish the glassy carbon electrode (GCE) sequentially with 0.1 and 0.3 μm Al₂O₃ powder. Rinse thoroughly with ethanol and deionized water.
  • Drop-Casting: Apply 10 μL of the catalytic ink onto the pre-cleaned GCE surface. Allow to dry at room temperature overnight.
  • Electrochemical Activation: Perform 10-20 cyclic voltammetry cycles in 0.1 M NaOH between -0.2V and +0.6V vs. Ag/AgCl at 50 mV/s to stabilize the electrode. [6]

Quality Control Checkpoints:

  • Verify homogeneous dispersion of the catalytic ink before drop-casting
  • Confirm complete drying of modified electrode before use
  • Validate electrode performance with standard copper solutions
4.1.2 Biosynthesized Zinc Oxide Nanoparticle Sensor

Materials Required:

  • Zinc oxide precursors (zinc acetate dihydrate)
  • Calamintha nepeta leaf extract (or Halim seed extracts)
  • Carbon paste electrode components
  • Phosphate buffer solutions (pH 5-8)

Step-by-Step Procedure:

  • Green Synthesis of ZnO NPs: Mix zinc precursor solution with plant extract in 3:1 ratio. Stir continuously at 60°C for 2 hours until precipitate forms.
  • Nanoparticle Characterization: Confirm ZnO formation through XRD (characteristic peaks at 31.7°, 34.4°, 36.2°, 47.5°, 56.6°, 62.8°, 66.3°, 67.9°, and 69° corresponding to (100), (002), (101), (102), (110), (103), (200), (112), and (201) planes).
  • Electrode Preparation: Mix 5 mg biosynthesized ZnO NPs with 95 mg carbon paste composition. Blend thoroughly until homogeneous composite forms.
  • Pack into Electrode: Pack the modified carbon paste into the electrode cavity (3mm diameter) and polish smoothly on weighing paper. [7] [8]
Sample Preparation and Extraction Protocol

For the detection of this compound residues in agricultural and environmental samples:

Sample Collection and Storage:

  • Collect representative samples (at least 12 units, minimum 2 kg total) using checkerboard sampling method
  • Avoid side rows and 0.5 m on both sides of each row in field sampling
  • Immediately freeze samples at -20°C until analysis to prevent degradation

This compound Extraction Procedure:

  • Homogenization: Crush and homogenize samples using a blender or food processor
  • Weighing: Accurately weigh 10 ± 0.005 g of sample into a 50 mL centrifuge tube
  • Extraction: Add 20 mL of HPLC-grade acetonitrile to each sample
  • Partitioning: Centrifuge at 2500 rpm for 3 minutes. Add 3 g NaCl and 2 g MgSO₄ to separate aqueous and organic phases
  • Cleanup: Transfer 1.5 mL of the extraction solution to a 2 mL centrifuge tube containing 50 mg PSA + 150 mg MgSO₄
  • Preparation for Analysis: Shake at 2500 rpm for 5 minutes, centrifuge at 10,000 rpm for 2 minutes. Dilute supernatant 5 times with acetonitrile and filter through 0.22 μm organic filter [1]
Electrochemical Measurement Procedures
4.3.1 Cyclic Voltammetry (CV) Measurements

Optimal Parameters:

  • Potential Range: -0.5V to +0.8V vs. Ag/AgCl
  • Scan Rate: 50-100 mV/s
  • Quiet Time: 10 seconds
  • Sensitivity: 1×10⁻⁶ A/V

Procedure:

  • Transfer 10 mL of supporting electrolyte (0.1 M NaOH) to the electrochemical cell
  • Immerse the modified working electrode, platinum counter electrode, and Ag/AgCl reference electrode
  • Run initial CV scans in blank solution to establish baseline
  • Add appropriate aliquots of standard or sample solutions
  • Record CV curves after each addition
  • Measure the oxidation peak current at approximately +0.35V vs. Ag/AgCl for copper species
4.3.2 Chronoamperometric Measurements

Optimal Parameters:

  • Applied Potential: +0.4V vs. Ag/AgCl
  • Run Time: 120 seconds
  • Sample Interval: 0.1 second
  • Sensitivity: 1×10⁻⁶ A/V

Procedure:

  • Place supporting electrolyte in electrochemical cell with stirring at 300 rpm
  • Apply the predetermined detection potential
  • Allow current to stabilize (approximately 30-60 seconds)
  • Add standard additions or sample extracts
  • Record the steady-state current after each addition
  • Construct calibration curve from current vs. concentration data [9]

Quality Control and Method Validation

Validation Parameters

Establish the following validation parameters for this compound electrochemical detection:

  • Linearity: Demonstrate linearity with correlation coefficient (R²) ≥ 0.9980 over the analytical range
  • Accuracy: Determine through recovery studies (85-115% acceptable range) at multiple fortification levels
  • Precision: Evaluate through relative standard deviations (RSD ≤ 10% for intra-day, ≤15% for inter-day)
  • Limit of Detection (LOD): Calculate as 3×SD of blank/slope of calibration curve
  • Limit of Quantification (LOQ): Calculate as 10×SD of blank/slope of calibration curve
  • Selectivity: Assess by testing common interferents (other heavy metals, organic acids) [1]
Quality Control Procedures

Implement the following quality control measures:

  • System Suitability: Perform daily verification with standard solutions
  • Calibration Standards: Prepare fresh with each analytical batch
  • Control Samples: Include fortified blanks, duplicates, and reference materials
  • Acceptance Criteria: Establish predefined criteria for accuracy and precision

Troubleshooting and Optimization

Table 3: Common issues and troubleshooting recommendations

Problem Potential Causes Solutions
Low sensitivity Electrode fouling, improper modification Repolish electrode surface, optimize modification procedure
Poor reproducibility Inconsistent electrode modification, evaporation Standardize modification protocol, use sealed cells
High background current Contaminated electrolytes, memory effects Use high-purity reagents, implement rigorous cleaning
Signal drift Unstable modified layer, temperature fluctuations Ensure complete drying of modified layer, use temperature control
Interference effects Non-specific binding, similar redox potentials Incorporate additional cleaning steps, use standard addition method

Applications in Environmental and Biological Monitoring

The developed electrochemical methods enable sensitive detection of this compound in diverse sample matrices:

  • Agricultural Monitoring: Terminal residues of this compound in cucumber and watermelon samples were determined to be within <0.01–0.264 mg/kg and <0.01–0.0641 mg/kg respectively, with dissipation half-lives of 1.77–2.11 days in cucumber and 3.57–4.68 days in watermelon, following first-order kinetics. [1]

  • Environmental Water Analysis: The FeO-EG composite sensor successfully detected copper in untreated seawater samples without pretreatment, demonstrating applicability for real-time water quality assessment in environmental monitoring programs. [6]

  • Biological Systems: The nanopipette sensor enabled copper detection in biological systems including single human breast adenocarcinoma MCF-7 cells, murine melanoma B16 cells, MCF-7 tumor spheroids, and brains of APP/PS1 transgenic mouse models of Alzheimer's disease. [2]

  • Clinical Monitoring: The FeO-EG composite sensor detected copper in artificial urine with high sensitivity, suggesting potential for non-invasive clinical monitoring of copper levels in biological fluids. [6]

Visualization of Experimental Workflows and Signaling Pathways

Electrochemical Sensor Preparation and Measurement Workflow

G cluster_electrode Electrode Preparation cluster_modification Electrode Modification cluster_measurement Electrochemical Measurement Start Start Sensor Preparation A Substrate Selection (GCE, Carbon Paste, etc.) Start->A B Surface Polishing (Alumina slurry) A->B C Chemical Cleaning (Ethanol/Water rinse) B->C D Electrochemical Activation (Cycling in clean electrolyte) C->D E Nanomaterial Synthesis (FeO-EG, ZnO, Cu₂O) D->E F Ink Preparation (Dispersion in solvent/Nafion) E->F G Modification Method (Drop-casting, Electrodeposition) F->G H Drying/Curing (Room temperature or heating) G->H I Sample Introduction (Standard or extracted sample) H->I J Technique Selection (CV, Amperometry, EIS) I->J K Signal Acquisition (Current/Potential measurement) J->K L Data Analysis (Calibration, Quantification) K->L End Result Interpretation L->End

Diagram Title: Electrochemical Sensor Preparation and Measurement Workflow

Copper Detection Signaling Pathways in Electrochemical Sensors

G cluster_surface Electrode Surface Processes cluster_signal Signal Generation Pathways Analyte This compound/Cu²⁺ in Solution A Analyte Diffusion to Electrode Surface Analyte->A B Preconcentration/ Adsorption Step A->B C Electron Transfer (Redox Reaction) B->C D Complex Formation with Ligands/Materials C->D E Direct Copper Oxidation (Cu⁰ → Cu²⁺ + 2e⁻) C->E Anodic Current F Direct Copper Reduction (Cu²⁺ + 2e⁻ → Cu⁰) C->F Cathodic Current G Catalytic Amplification via Metal Oxides D->G Enhanced Response H Mediated Electron Transfer through Composite D->H Mediated Response Signal Measurable Electrochemical Signal E->Signal Anodic Current F->Signal Cathodic Current G->Signal Enhanced Response H->Signal Mediated Response

Diagram Title: Copper Detection Signaling Pathways in Electrochemical Sensors

Conclusion

Electrochemical detection methods offer sensitive, rapid, and cost-effective alternatives to traditional chromatographic techniques for monitoring this compound residues in agricultural and environmental samples. The development of nanomaterial-modified electrodes, particularly those utilizing iron oxide-expanded graphite composites, biosynthesized zinc oxide nanoparticles, and specialized nanopipette sensors, has significantly advanced the field by enabling detection at environmentally relevant concentrations with minimal sample pretreatment.

These methods leverage the unique electrochemical properties of copper ions released from this compound, with detection mechanisms based on direct redox reactions, complexation approaches, and catalytic amplification. The provided protocols for sensor preparation, sample extraction, and electrochemical measurement provide researchers with comprehensive guidelines for implementing these techniques in laboratory settings.

Future development directions include the creation of multiplexed sensor arrays for simultaneous detection of multiple pesticides, integration with portable field-deployable systems for on-site monitoring, and implementation of machine learning algorithms for enhanced data analysis and interpretation. Additionally, further exploration of green synthesis approaches for nanomaterials will align with principles of sustainable chemistry while maintaining analytical performance.

References

oxine-copper degradation half-life in cucumber

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Kinetics and Residue Data

The table below summarizes the dissipation behavior and terminal residues of oxine-copper in cucumber, based on a field study following Chinese guidelines (NY/T 788-2018) [1].

Parameter Details / Value
Reported Half-life (Cucumber) 1.77 - 2.11 days [1]
Degradation Kinetics Follows first-order kinetics [1]
Terminal Residues (5-7 days after last application) <0.01 - 0.264 mg/kg [1]
Dietary Risk Assessment (Long-term) Risk probability value of 64.11%; study concludes no significant dietary risk to the general population from long-term consumption [1]

Analytical Method: UPLC-MS/MS

The following table outlines the core methodology used for the detection and quantification of this compound residues [1].

Method Step Description
Extraction Acetonitrile (20 mL) with centrifugation. Salting out with NaCl (3 g) and MgSO₄ (2 g) [1].
Purification QuEChERS method using dispersive solid-phase extraction (d-SPE) with Primary Secondary Amine (PSA) and MgSO₄ [1].
Analysis UPLC-MS/MS with a Waters ACQUITY UPLC BEH HILIC column. Mobile phase: 0.1% formic acid in water and acetonitrile (gradient elution). Detection: Multiple Reaction Monitoring (MRM) in negative ion mode [1].

| Key Validation Parameters | Linearity (R²): ≥ 0.9980 LOQ: 0.01 mg/kg Average Recoveries: 75.5% - 95.8% Precision (RSD): 2.27% - 8.26% [1] |

The workflow for this analytical method can be visualized as follows:

start Sample Collection & Preparation step1 Weigh 10g homogenized sample start->step1 step2 Extract with 20mL acetonitrile and centrifuge step1->step2 step3 Salting-out: Add 3g NaCl & 2g MgSO₄ step2->step3 step4 Purify with d-SPE: PSA + MgSO₄ step3->step4 step5 Centrifuge and filter supernatant step4->step5 step6 UPLC-MS/MS Analysis step5->step6 step7 Data & Quantification step6->step7

Frequently Asked Questions

Q1: What is the typical half-life of this compound in cucumber, and what does this mean for its persistence? The reported half-life of 1.77 to 2.11 days indicates that this compound is a non-persistent pesticide in cucumber under the studied field conditions [1]. This means its concentration in or on cucumber halves within approximately two days after application.

Q2: How should I handle and store cucumber samples for this compound residue analysis? According to the study, homogenized cucumber samples should be stored at -20°C prior to analysis to maintain stability and ensure the accuracy of residue measurements [1].

Q3: Is the dietary risk from this compound residues in cucumber considered high? Based on the 2024 study, the long-term dietary risk from this compound in cucumber and watermelon is considered low. The risk probability value was calculated to be 64.11%, and the study concluded that long-term consumption would not pose a significant dietary risk to the general population [1].

Experimental Design Considerations

When planning your own experiments, consider these factors that can influence degradation rates:

  • Environmental Conditions: The field trials were conducted across multiple regions in China. Be aware that factors like temperature, rainfall, and sunlight can affect the dissipation rate [1].
  • Application Details: The initial application rate and number of applications will influence the starting concentration and residue profile [1].
  • Crop Variety: While this data is specific to cucumber, degradation can differ across plant species. For instance, the same study found a longer half-life (3.57-4.68 days) in watermelon [1].

References

Analytical Methods for Oxine-Copper Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key features of modern analytical techniques applicable to oxine-copper detection, based on recent research.

Technique Key Principle Reported Detection Limit for Copper/Oxine-Cu Best for Major Considerations
UPLC-MS/MS [1] Chromatographic separation with tandem mass spectrometry LOQ: 0.01 mg/kg (in cucumber/watermelon) [1] High-sensitivity residue analysis in complex matrices (e.g., food, plants) High selectivity and sensitivity; requires sophisticated equipment and expertise.
Electrochemical Sensor (Fe₂O₃-Expanded Graphite) [2] Electrochemical signal from trace copper ions on a specialized sensor Astoundingly low (trace copper detection); specific value not listed [2] Ultrasensitive, on-site environmental monitoring Promising for portability and low-cost; stability and matrix effects need evaluation.
Graphite Furnace AAS (GFAAS) [3] Atomization in a graphite tube for light absorption measurement 0.01 ng/mL (for copper in water with extraction) [3] Ultra-trace metal analysis in aqueous samples Excellent sensitivity for copper; measures total copper, not specific to this compound.
ICP-MS [3] Ionization in plasma and detection by mass-to-charge ratio Parts per trillion (ppt) levels (for copper) [3] Ultra-trace multi-element analysis; high-throughput "Gold standard" for sensitivity; high equipment cost; requires sample digestion.

Detailed Experimental Protocols

Here are detailed methodologies for two of the most sensitive and relevant techniques from recent studies.

UPLC-MS/MS Method for Crop Residues (from 2024 Study) [1]

This protocol is validated for cucumber and watermelon and can be adapted for similar matrices.

  • Sample Preparation (QuEChERS method):

    • Extraction: Homogenize 10 g of sample with 20 mL of acetonitrile in a 50 mL centrifuge tube. Centrifuge at 2500 rpm for 3 minutes.
    • Liquid-Liquid Partitioning: Add 3 g of NaCl and 2 g of MgSO₄ to the tube. Shake vigorously (2500 rpm, 3 min) and centrifuge (4000 rpm, 3 min).
    • Purification (DSPE): Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing a mixture of 50 mg PSA + 150 mg MgSO₄. Shake (2500 rpm, 5 min) and centrifuge (10,000 rpm, 2 min).
    • Final Preparation: Dilute the purified supernatant 5-fold with acetonitrile and filter through a 0.22 μm organic filter for analysis.
  • UPLC-MS/MS Conditions:

    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile
    • Flow Rate: 0.30 mL/min
    • Injection Volume: 1 μL
    • Detection: MS/MS with Electrospray Ionization (ESI) in negative ion mode and Multiple Reaction Monitoring (MRM)
  • Method Validation Data from Study [1]:

    • Linearity: R² ≥ 0.9980
    • Accuracy: Recoveries of 75.5–95.8%
    • Precision: Relative Standard Deviations (RSD) of 2.27–8.26%

The following workflow diagram illustrates the key steps of this protocol:

G Start Start: 10g Homogenized Sample Extraction Extract with 20 mL Acetonitrile Centrifuge (2500 rpm, 3 min) Start->Extraction Partitioning Add 3g NaCl + 2g MgSO₄ Shake & Centrifuge Extraction->Partitioning Transfer Transfer 1.5 mL Supernatant Partitioning->Transfer Purification DSPE Clean-up: Add 50 mg PSA + 150 mg MgSO₄ Shake & Centrifuge Transfer->Purification Dilution Dilute 5x with Acetonitrile Purification->Dilution Filtration Filter (0.22 μm) Dilution->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis

Ultrasensitive Electrochemical Sensor for Copper Ions (from 2025 Study) [2]

This method detects trace copper, which is relevant for understanding this compound dissipation.

  • Sensor Construction:

    • Material: Create a composite material of Iron Oxide (Fe₂O₃) and expanded graphite.
    • Characterization: The material's efficacy is characterized using cyclic voltammetry (CV) and differential pulse voltammetry (DPV).
  • Analysis Parameters:

    • The sensor's performance is optimized by examining factors such as pH, temperature, and ionic strength of the sample solution.
    • It demonstrates remarkable stability and high sensitivity for trace copper ion detection in various environments.

Frequently Asked Questions (FAQs)

Q1: My recovery rates for this compound in plant samples are low and inconsistent. What could be the issue?

  • A: This is often related to sample purification. Ensure you are using the correct combination and amount of clean-up sorbents. The 2024 UPLC-MS/MS study found that using 50 mg of PSA and 150 mg of MgSO₄ provided optimal recovery (75.5–95.8%) for cucumber and watermelon. Using too much sorbent can lead to excessive loss of the analyte [1].

Q2: I need to detect very low residues of this compound in environmental water. What is the most sensitive technique?

  • A: For aqueous systems, Graphite Furnace AAS (GFAAS) and ICP-MS are the most sensitive techniques, capable of detecting copper at sub-ppb (μg/L) and even ppt (ng/L) levels, respectively [3]. For a more portable and potentially lower-cost option, the novel Iron Oxide-Graphite electrochemical sensor shows promise for ultrasensitive, on-site detection of trace copper [2].

Q3: How can I improve the separation and peak shape of this compound in HPLC?

  • A: Column selection is critical. While a C18 column is common (e.g., Inertsil ODS-P) [4], the 2024 study used a HILIC (Hydrophilic Interaction Liquid Chromatography) column (Waters ACQUITY UPLC BEH HILIC) with a mobile phase of 0.1% formic acid in water and acetonitrile. This setup provided reliable separation and was compatible with MS/MS detection [1].

Q4: Is there evidence that this compound poses a significant dietary risk?

  • A: A 2024 dietary risk assessment concluded that the long-term dietary risk probability from this compound residues in cucumbers and watermelons was 64.11%, which is below the 100% threshold. This suggests that consumption of these treated crops would not pose an unacceptable risk to the general population [1].

Troubleshooting Low Sensitivity

The flowchart below outlines a systematic approach to diagnosing and resolving common sensitivity problems in your analysis:

G Start Low Sensitivity Detected Sample Sample Preparation Checklist Start->Sample MS Instrument (MS) Setup Checklist Start->MS LowRec Low Recovery? Sample->LowRec WeakSignal Weak MS Signal? MS->WeakSignal CheckExtraction Check extraction efficiency Verify clean-up sorbent type/amount LowRec->CheckExtraction Possible Cause CheckMatrix Use matrix-matched standards Check for ME via calibration slopes LowRec->CheckMatrix Possible Cause CheckSource Clean ion source Optimize gas flows/temperatures WeakSignal->CheckSource Possible Cause CheckMRM Re-optimize MRM transitions Check capillary voltage WeakSignal->CheckMRM Possible Cause

References

matrix effects in oxine-copper residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Q1: What are matrix effects and why are they a problem in oxine-copper analysis?

Matrix effects are the alteration or interference in analytical response caused by unintended substances in a sample [1]. In mass spectrometry, co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantitation [2].

For this compound analysis in complex matrices like cucumber and watermelon, these effects can skew results, making it crucial to identify and correct for them to ensure data reliability [3].

Q2: How can I detect the presence of matrix effects in my LC-MS/MS method?

A standard method is the post-extraction addition experiment [1]. You compare the analytical response of your analyte in a pure solution to its response when added to a pre-processed sample matrix.

You will need three sets of samples:

  • A: A neat standard solution in the mobile phase.
  • B: A blank sample matrix taken through the entire extraction and clean-up process, then spiked with the analyte after extraction.
  • C: A blank sample matrix spiked with the analyte before extraction.

The Matrix Effect (ME), Extraction Recovery (RE), and Process Efficiency (PE) can be calculated as follows [1]:

  • ME (%) = (B / A) × 100
  • RE (%) = (C / B) × 100
  • PE (%) = (C / A) × 100 = (ME × RE) / 100

An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Troubleshooting & Data Comparison

The following table summarizes the performance of a method for analyzing this compound in cucumbers and watermelons, which successfully managed matrix effects [3].

Parameter Value / Outcome Implication for Matrix Effects
Analytical Method QuEChERS + UPLC-MS/MS Common approach, but matrix effects still require assessment [3].
Recoveries 75.5% - 95.8% Recoveries within this acceptable range suggest matrix effects were adequately controlled [3].
Relative Standard Deviation (RSD) 2.27% - 8.26% Good precision indicates a robust method despite the complex matrix [3].
Limit of Quantification (LOQ) ≤ 0.01 mg/kg The method is sufficiently sensitive for residue testing [3].
Half-lives in Crops 1.77-2.11 d (cucumber); 3.57-4.68 d (watermelon) Demonstrates the method's applicability for dissipation studies in different matrices [3].
Key Mitigation Strategy Used Matrix-Matched Calibration Uses standards prepared in a blank matrix to compensate for suppression/enhancement [3].

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques to control matrix effects.

Protocol for Matrix-Matched Calibration

This method corrects for matrix effects by preparing calibration standards in a solution of the blank matrix.

  • Principle: The calibration curve is generated using standards that contain the same matrix components as the real samples, so any ionization suppression or enhancement affects the standards and samples equally [2].
  • Procedure:
    • Obtain Blank Matrix: Acquire a control sample of the matrix (e.g., cucumber or watermelon) known to be free of this compound.
    • Prepare Matrix Extract: Process this blank sample using your standard QuEChERS extraction and clean-up protocol [3].
    • Prepare Calibration Standards: Spike the blank matrix extract with known concentrations of this compound standard to create your calibration curve.
    • Analysis and Quantification: Analyze both the matrix-matched standards and your unknown samples. Use the calibration curve from the matrix-matched standards to quantify the analyte in your samples.
Protocol for Standard Addition

This method is ideal when a blank matrix is unavailable or the matrix is highly variable. It accounts for the specific matrix of each individual sample.

  • Principle: Known amounts of the analyte are added directly to the sample. The response is plotted against the amount added, and the original concentration is found by extrapolating the line to the x-axis [4].
  • Procedure:
    • Divide the Sample: Split your prepared sample extract into several equal aliquots (e.g., 4-5).
    • Spike the Aliquots: Leave one aliquot unspiked. Add increasing, known amounts of this compound standard to the others.
    • Analyze and Plot: Analyze all aliquots. Plot the measured signal (e.g., peak area) against the concentration of the standard added.
    • Extrapolate: Perform a linear regression. The absolute value of the x-intercept (where y=0) gives the original concentration of this compound in the sample.

The workflow for this method and the corresponding data plot can be visualized as follows:

Workflow for Managing Matrix Effects

This general workflow, incorporating the methods above, provides a systematic approach to managing matrix effects.

Question Are matrix effects significant? Q1_No No Question->Q1_No Proceed with validation Q1_Yes Yes Question->Q1_Yes Action Action Method Method Start Start Method Development Assess Assess Matrix Effects (Post-Extraction Spiking) Start->Assess Assess->Question Mitigate Mitigate Matrix Effects Q1_Yes->Mitigate Strat1 Improve Sample Clean-up Mitigate->Strat1 Strat2 Use Matrix-Matched Calibration Strat1->Strat2 Strat3 Use Standard Addition Method Strat2->Strat3 Strat4 Use Stable Isotope Labeled Internal Standard Strat3->Strat4 Reassess Re-assess Method Performance Strat4->Reassess

Key Mitigation Strategies

Based on the search results, here are the most effective strategies to control matrix effects:

  • Improve Sample Clean-up: Optimizing your extraction and purification steps (e.g., QuEChERS with PSA) is the first line of defense to remove phospholipids and other interfering compounds [3] [1].
  • Use Stable Isotope Dilution Assay (SIDA): This is considered the gold standard. A stable isotopically labeled version of this compound is used as an internal standard, which co-elutes with the analyte and perfectly compensates for any ionization effects [2]. However, these standards can be expensive and are not always available.
  • Employ Matrix-Matched Calibration: A practical and widely used approach, especially in multi-residue analysis, where creating isotope standards for every analyte is not feasible [3] [2].
  • Apply the Standard Addition Method: Highly reliable for individual samples with unique or variable matrices, as it accounts for the specific matrix of each test portion [4].

References

reducing oxine-copper phytotoxicity issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Oxine-Copper Phytotoxicity

This compound is a broad-spectrum fungicide, but its copper (Cu²⁺) ions can cause phytotoxicity at high concentrations or under specific conditions [1] [2]. The primary mechanisms involve:

  • Induction of Oxidative Stress: Copper ions catalyze the production of reactive oxygen species (ROS), such as hydrogen peroxide, leading to cellular damage in lipids, proteins, and DNA [3].
  • Nutrient Balance Disruption: Copper accumulation can impair the uptake and balance of essential nutrients in plant tissues [3].
  • Hormonal Imbalance: Exposure to copper stress can significantly alter phytohormone profiles, including auxins, gibberellins, abscisic acid (ABA), ethylene (ET), and jasmonic acid (JA), which affects growth and stress response pathways [3].

The diagram below summarizes how this compound induces phytotoxicity and the plant's defense mechanisms.

G OxineCopper This compound Application CuIons Release of Cu²⁺ Ions OxineCopper->CuIons OxidativeStress Oxidative Stress (ROS Production) CuIons->OxidativeStress HormonalImbalance Hormonal Imbalance (ABA, JA, ET changes) CuIons->HormonalImbalance NutrientDisruption Nutrient Uptake Disruption CuIons->NutrientDisruption CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Phytotoxicity Visible Phytotoxicity (Growth Inhibition, Leaf Damage) CellularDamage->Phytotoxicity DefenseActivation Plant Defense Activation HormonalImbalance->DefenseActivation NutrientDisruption->Phytotoxicity Antioxidants Antioxidant Enzyme Activity (CAT, APX) DefenseActivation->Antioxidants SystemicResistance Systemic Resistance (SAR, ISR pathways) DefenseActivation->SystemicResistance SystemicResistance->Phytotoxicity Can mitigate Mitigation Mitigation Strategies Biosurfactants Biosurfactants Mitigation->Biosurfactants Formulation Optimized Formulation Mitigation->Formulation Chelation Chelation/Solubility Control Mitigation->Chelation Biosurfactants->CuIons Reduces uptake Formulation->CuIons Controls release Chelation->CuIons Chelates ions

Figure 1: this compound phytotoxicity mechanisms and plant defense pathways.

Troubleshooting Guide: Mitigation Strategies

Here are practical strategies to prevent and reduce this compound phytotoxicity in your experiments.

Mitigation Strategy Mechanism of Action Application Notes Key Evidence
Biosurfactants [4] Forms complexes with copper ions, reducing bioavailability and uptake by seeds and plants. Seed pretreatment or addition during germination in copper-contaminated conditions. Up to 4.5-fold increase in germination rate and seedling viability in oats, mustard, and vetch.
Optimized Formulations [2] [5] Uses slightly soluble copper compounds (e.g., Bordeaux mixture) or combinations to control Cu²⁺ release rate. Creates a protective film on plant surfaces; allows slow, sustained release of biocidal Cu²⁺. Modern formulations and combo products (e.g., with probenazole) aim for low phytotoxicity and high efficacy.
Nanoparticle Carriers [2] Encapsulates copper for targeted delivery, reducing the amount needed and preventing rapid ion release. Use of Cu-chitosan nanoparticles induces plant defenses and allows pH-responsive release. Shows higher antifungal activity with reduced environmental impact compared to conventional forms.
Hormonal & Defense Priming [3] Application triggers systemic acquired resistance (SAR) and induced systemic resistance (ISR) pathways. Foliar application; phytotoxicity can be a side effect of activating these defense pathways. Upregulation of PR-1, LOX-1, and PAL genes in barley; linked to ABA, ET, and JA phytohormones.

Experimental Protocols

Protocol 1: Assessing Phytotoxicity via Seed Germination

This method uses seed germination bioassays to evaluate copper toxicity and the efficacy of mitigating agents like biosurfactants [4].

G Start 1. Seed Sterilization A 2. Treatment Preparation - Control group - this compound solution - this compound +  Mitigant (e.g., Biosurfactant) Start->A B 3. Germination Setup - Use Petri dishes or  growth pots - Maintain controlled  temp, humidity, light A->B C 4. Monitor & Measure - Germination rate (%) - Germination energy - Seedling viability - Root/Shoot length B->C D 5. Data Analysis - Compare treatment groups  to control - Statistical analysis C->D

Figure 2: Seed germination bioassay experimental workflow.

  • Key Steps:
    • Seed Selection & Sterilization: Use crops like barley, cucumber, or watermelon. Surface sterilize seeds with 70% ethanol (2 min) followed by sodium hypochlorite (5 min), then rinse thoroughly with distilled water [3].
    • Treatment Preparation: Prepare solutions of this compound at desired concentrations, with and without the mitigating agent (e.g., Rhodococcus-biosurfactants).
    • Germination & Analysis: Place seeds on filter paper in Petri dishes or in growth pots. Apply treatments and incubate under controlled conditions. Monitor and calculate germination rates, seedling growth, and viability compared to control groups.
Protocol 2: Evaluating Plant Physiological Responses

This protocol details foliar application on plants to study oxidative stress and defense responses [3].

  • Key Steps:
    • Plant Growth & Treatment: Grow plants (e.g., barley seedlings) in a controlled environment. Apply treatments via foliar spray. For high-concentration studies, 1000 mg L⁻¹ of CuO NPs has been used; adjust for this compound accordingly [3].
    • Sample Collection: Harvest leaves at specified intervals post-application (e.g., 72 hours).
    • Biochemical & Molecular Analysis:
      • Oxidative Stress Markers: Quantify hydrogen peroxide (H₂O₂) content and measure specific activity of antioxidant enzymes (catalase, ascorbate peroxidase).
      • Phytohormone Profiling: Analyze levels of hormones like ABA, JA, and ET using LC-MS/MS.
      • Gene Expression: Use qRT-PCR to assess transcript levels of defense genes (e.g., PR1 for SAR; LOX-1 and PAL for ISR).

Key Takeaways for Researchers

  • Dosage is Critical: Copper's narrow range for optimal function means precise dosing is essential to avoid toxicity [6].
  • Formulation Matters: Advanced formulations like nanoparticles or combination products can enhance efficacy while managing phytotoxicity [2] [5].
  • Plant Defense is a Double-Edged Sword: Activating systemic resistance (SAR/ISR) can be beneficial, but the associated hormonal shifts (ABA, JA, ET) can also contribute to stress symptoms [3].

References

optimizing storage stability of oxine-copper

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the critical storage conditions for oxine-copper?

    • A: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container [1]. For extended storage of standard substances or prepared samples, a temperature of -20°C is recommended, as this was the condition used in a residue dissipation study to preserve sample integrity [2]. Another source suggests a general storage temperature of 0-6°C [3] [4].
  • Q2: What are the key safety precautions for handling this compound?

    • A: The safety data sheet indicates that this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [1]. Personal protective equipment including gloves, eye protection, and a dust mask (type N95/US or P1/EN 143) is advised to avoid breathing dust [1] [3]. Provide appropriate exhaust ventilation in areas where dust is formed [1].
  • Q3: How stable is this compound, and what are its degradation products?

    • A: this compound is noted to be stable under recommended storage conditions [1]. Its degradation temperature is reported at 270°C [2]. Under fire conditions or when heated to decomposition, it can emit hazardous fumes including copper oxides and nitrogen oxides (NOx) [1].
  • Q4: What is the environmental fate of this compound?

    • A: It has a low water solubility (0.07 mg/L at 20°C and pH 7) and a low calculated log P (2.46), suggesting low mobility in soil [5]. Its half-life in crops is relatively short; for instance, studies show a half-life of 1.77-2.11 days in cucumber and 3.57-4.68 days in watermelon [2].

This compound Properties & Stability Data

The table below consolidates key physicochemical and stability data from the search results for easy reference.

Property Value / Description Source
Melting Point / Decomposition 240 °C (dec.) / 270 °C [3] [4], [2]
Storage Temperature (General) Cool place; 0-6°C [1], [3] [4]
Storage Temperature (Sample Preservation) -20°C [2]
Water Solubility (at pH 7) 0.07 mg/L (Low) [5]
Octanol-Water Partition Coefficient (log P) 2.46 (Low) [5]
Half-life in Cucumber 1.77 - 2.11 days [2]
Half-life in Watermelon 3.57 - 4.68 days [2]
GHS Hazard Statements H315, H319, H335 [1]

Experimental Protocol: Residue Analysis in Crops

The following workflow is adapted from a 2024 study that established a sensitive method for analyzing this compound residues in cucumber and watermelon using QuEChERS and UPLC-MS/MS [2].

Start Start: Sample Preparation Step1 Weigh 10 ± 0.005 g of homogenized sample Start->Step1 Step2 Add 20 mL Acetonitrile and Centrifuge (2500 rpm, 3 min) Step1->Step2 Step3 Add 3 g NaCl & 2 g MgSO₄ Shake & Centrifuge Step2->Step3 Step4 QuEChERS Clean-up: Take 1.5 mL supernatant + PSA & MgSO₄ Step3->Step4 Step5 Shake (2500 rpm, 5 min) & Centrifuge (10,000 rpm, 2 min) Step4->Step5 Step6 Dilute supernatant 5x with acetonitrile Step5->Step6 Step7 Filter through 0.22 μm organic filter Step6->Step7 End UPLC-MS/MS Analysis Step7->End

Key Method Validation Parameters from the Study [2]:

  • Linearity: R² ≥ 0.9980
  • Limit of Quantification (LOQ): ≤ 0.01 mg/kg
  • Recoveries: 75.5% - 95.8%
  • Precision (Relative Standard Deviation): 2.27% - 8.26%

Guidance for Further Research

The search results indicate that detailed, experimentally-observed instability events (e.g., specific degradation products in storage) are not extensively documented in the public domain.

  • Consult Manufacturer SDS: For the most precise handling and stability data, always refer to the Safety Data Sheet provided by your specific supplier of this compound.
  • Experimental Monitoring: Given the lack of extensive public troubleshooting data, establishing in-house stability-indicating methods (like the UPLC-MS/MS protocol summarized above) is crucial for monitoring the integrity of this compound in your specific experimental conditions.

References

Analytical Method for Oxine-Copper in Cucumber & Watermelon

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below is adapted from a 2024 study that established and validated a method for analyzing Oxine-copper in cucumber and watermelon using QuEChERS and UPLC-MS/MS [1].

  • Principle: The method involves solvent extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) before analysis with UPLC-MS/MS.
  • Sample Type: Fruits and vegetables (validated for cucumber and watermelon).
  • Key Advantages: The method demonstrates good sensitivity and efficiency for this specific application [1].
Sample Preparation Workflow

The sample preparation process can be visualized as a series of sequential steps, as shown in the workflow diagram below.

Method Validation Data

The established method was rigorously validated, showing excellent performance for residue analysis [1].

Parameter Performance Data
Linearity (R²) ≥ 0.9980
Limit of Quantification (LOQ) ≤ 0.01 mg/kg
Average Recovery (%) 75.5% - 95.8%
Precision (RSD) 2.27% - 8.26%

Troubleshooting Guide & FAQs

This section addresses potential challenges. The guidance is synthesized from a general sample preparation troubleshooting resource [2] and the specific this compound study [1].

Frequently Encountered Issues
  • Q1: How can I improve analyte recovery?

    • A: Recovery issues can often be traced to the cleanup step. The this compound method used specific combinations of PSA and MgSO4 (e.g., 50 mg PSA + 150 mg MgSO4) with good results [1]. If recovery is low, try adjusting the amount of PSA, as too much can remove target analytes. Also, ensure proper shaking and centrifugation times are followed precisely [2].
  • Q2: What should I do if I get low or inconsistent recovery?

    • A: Inconsistent recovery often points to procedural errors. Ensure that:
      • The sample is homogenized thoroughly.
      • The shaking time and speed are consistent across all samples.
      • The centrifugation step is performed at the correct speed and duration to achieve a clean phase separation [2].
      • The d-SPE sorbents are fresh and well-conditioned.
  • Q3: How do I deal with a strong Matrix Effect (ME)?

    • A: A significant matrix effect (|ME| > 10%) was noted in the this compound study. They compensated for this by using matrix-matched calibration standards for quantification [1]. This is a best practice for complex food matrices like cucumber and watermelon when using highly sensitive detection like MS/MS.
Troubleshooting Decision Guide

When you encounter a problem, you can follow the logical flow in the diagram below to help identify the cause and solution.

Key Technical Considerations for this compound

  • Method Flexibility: While the provided method is for cucumber and watermelon, the core QuEChERS approach can be adapted for other crop matrices. However, the d-SPE sorbent types and amounts may need re-optimization [1].
  • Instrumentation: This method was developed for UPLC-MS/MS, which offers high sensitivity and selectivity. If you are using a different technique (e.g., HPLC-UV), the method's LOQ and its susceptibility to matrix effects may differ significantly [1].

References

overcoming electrochemical interference in copper detection

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Copper Detection

The table below outlines common challenges in electrochemical copper detection, their potential causes, and solutions based on recent research.

Challenge Possible Cause Solution / Recommended Approach
Interference from Chloride Ions Formation of copper-chloride complexes (e.g., in saline or biological media) that alter electrochemical signals [1]. Use a gold working electrode, which provides a distinct and measurable anodic peak for copper in chloride-rich environments like phosphate-buffered saline (PBS) [1].
Low Sensitivity Inefficient electron transfer or insufficient active sites on the sensor surface. Modify a Glassy Carbon Electrode (GCE) with an Iron Oxide-Expanded Graphite (FeO-EG) composite. This material combines high conductivity with redox-active properties, achieving a detection limit as low as 0.14 ppb [2] [3].
Lack of Selectivity in Complex Media Other metal ions or organic molecules in the sample (e.g., urine, seawater) can compete or foul the electrode. Optimize the sensing material. The FeO-EG composite's synergistic effects provide high selectivity for copper ions. Validate with a standard addition method in complex samples without pre-treatment [3].
Need for In Vitro/In Vivo Measurements Conventional electrodes are too large, invasive, or not selective enough for biological systems. Use a gold-modified nanopipette sensor functionalized with a copper-chelating ligand. This allows for minimally invasive detection of Cu²⁺ ions in single cells, tumor spheroids, and mouse brains [4].

Detailed Experimental Protocols

Here are the step-by-step methodologies for two advanced detection systems identified in the search results.

Protocol 1: Iron Oxide-Expanded Graphite (FeO-EG) Composite Sensor

This protocol is adapted from the 2025 study on ultrasensitive detection [3].

  • Sensor Preparation

    • Synthesis of FeO-EG Composite: Homogeneously mix 10 g of graphite, 1 g of ferric nitrate, 1 g of urea, and 3 g of citric acid with 5 mL of deionized (DI) water.
    • Microwave Processing: Subject the mixture to intermittent microwave heating (10 seconds on, 20 seconds off) for about 10 minutes until completely dry.
    • Prepare Catalytic Ink: Disperse 20 mg of the synthesized FeO-EG catalyst in 1 mL of ethanol with 10 µL of Nafion. Sonicate for ~1 hour until a homogeneous ink is formed.
    • Electrode Modification: Polish a glassy carbon electrode (GCE) with alumina powder and rinse with isopropanol and DI water. Drop-cast 10 µL of the catalytic ink onto the clean GCE surface and allow it to dry [3].
  • Electrochemical Measurement

    • Setup: Use a standard three-electrode system with the modified GCE as the working electrode, a graphite counter electrode, and an Ag/AgCl reference electrode.
    • Analysis: Perform measurements in 100 mL of DI water as a base electrolyte. Use techniques like Cyclic Voltammetry (CV) and Chronoamperometry to analyze copper solutions prepared from standard dilutions.
    • Optimization: Systematically assess the effect of pH, scan rate, and accumulation time to find the optimal conditions for your specific setup [3].
Protocol 2: Nanopipette Sensor for Biological Samples

This protocol is based on the 2023/2024 research for in vitro and in vivo applications [4].

  • Sensor Preparation: Modify a nanopipette with a gold layer and a selective copper-chelating ligand (the specific ligand is a key research finding and may not be commercially available).

  • Measurement in Biological Systems

    • In Vitro (Single Cell): Carefully insert the nanopipette sensor into the target cell (e.g., MCF-7 or B16). The sensor is designed to not cause significant membrane leakage.
    • In Vivo (Mouse Brain): Insert the sensor into the target region of the brain in an anesthetized mouse model.
    • Detection: Measure the concentration of Cu²⁺ ions based on the distinct copper oxidation peaks recorded by the sensor. The linear detection range for this method is 0.1 to 10 µM [4].

Comparison of Advanced Copper Detection Methods

The table below summarizes the key performance metrics and applications of the sensor technologies discussed, providing a clear comparison for researchers.

Method / Sensor Detection Limit Linear Range Key Advantage Ideal Use Case
FeO-EG Composite on GCE [3] 0.14 ppb Not specified Ultra-high sensitivity, cost-effective, suitable for water and untreated seawater. Environmental monitoring (water quality).
Gold Nanopipette Sensor [4] Not specified (detects 0.1 µM) 0.1 to 10 µM Minimally invasive, high temporal resolution, works in live cells and tissues. Biological research (single-cell analysis, drug metabolism in disease models).
Gold Wire Electrode [1] Not quantitatively specified Not specified Tolerates and detects copper in high-chloride media (saline, cell culture media). Screening copper leaching from nanoparticles in biological buffers.
Electrochemical Microfluidic Workstation (EMW) [5] Error < 10% Not specified Fully automated, on-line monitoring, requires only 220 µL of sample volume. Industrial process control (e.g., additive concentrations in electroplating baths).

Experimental Workflow Visualization

To help visualize the core process of developing and using a material-modified sensor, the following diagram outlines the general workflow for the FeO-EG composite sensor.

FeO_EG_Workflow Start Start Sensor Preparation Synthesize Synthesize FeO-EG Composite (Microwave-assisted method) Start->Synthesize PrepareInk Prepare Catalytic Ink (Sonication in Ethanol/Nafion) Synthesize->PrepareInk ModifyGCE Modify Glassy Carbon Electrode (Drop-cast and dry catalytic ink) PrepareInk->ModifyGCE StartMeasurement Start Electrochemical Measurement ModifyGCE->StartMeasurement Setup Set Up Three-Electrode Cell StartMeasurement->Setup Analyze Perform Analysis (Cyclic Voltammetry, Chronoamperometry) Setup->Analyze Optimize Optimize Parameters (pH, Scan Rate) Analyze->Optimize Optimize->Analyze Adjust as needed Result Obtain Copper Concentration Optimize->Result

Key Parameters for Sensor Optimization

When working with the FeO-EG composite sensor, systematically optimizing these parameters is crucial for achieving the best performance and overcoming interference [3].

  • pH Level: The electrochemical reaction is sensitive to the pH of the electrolyte. You must test a range of pH values to find the optimum for your specific sample matrix.
  • Scan Rate: In Cyclic Voltammetry, the rate at which the potential is swept can affect the peak current and shape. Optimization helps balance between signal strength and resolution.
  • Catalyst Loading: The amount of FeO-EG composite ink drop-cast onto the electrode surface can influence sensitivity. Both insufficient and excessive loading can lead to suboptimal results.

References

managing copper resistance in bacterial pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of Bacterial Copper Resistance

Bacteria require copper as an essential trace element for enzymes involved in cellular processes like respiration and free radical control [1]. However, excess copper is toxic, primarily because it degrades iron-sulfur clusters in dehydratases, inactivating these crucial enzymes [1]. To manage this, bacteria have evolved precise, multi-layered resistance mechanisms.

The table below summarizes the primary functions of key genes and proteins in well-studied copper resistance systems from E. coli and P. syringae [1]:

Gene/Protein System Primary Function Localization
CopA Cue (E. coli) P-type ATPase; transports Cu(I) from cytoplasm [1]. Cytoplasmic Membrane
CueO Cue (E. coli) Multicopper oxidase; oxidizes Cu(I) to less toxic Cu(II) [1]. Periplasm
CusCBA Cus (E. coli) RND-type efflux complex; removes copper from periplasm [1]. Spanning Periplasm
CusF Cus (E. coli) Periplasmic chaperone; assists in copper handling [1]. Periplasm
PcoA Pco (P. syringae) Multicopper oxidase; similar function to CueO [1]. Periplasm
PcoB Pco (P. syringae) Outer membrane protein; putative copper oxidase [1]. Outer Membrane

Copper Resistance Troubleshooting Guide

Here are answers to common experimental problems, based on the molecular mechanisms.

FAQ 1: My bacterial strain shows unexpected copper sensitivity despite having a known resistance gene. What could be wrong?

  • Possible Cause: The operon may not be fully induced, or a gene could harbor a silent mutation.
  • Troubleshooting Steps:
    • Check Induction Conditions: Ensure the copper concentration in your growth medium is sufficient to induce the system. For the cue system in E. coli, this is typically in the micromolar range [1].
    • Verify Gene Integrity: Use PCR to amplify the full-length resistance gene (e.g., copA) and perform Sanger sequencing to check for inactivating mutations.
    • Assess Protein Expression: Perform a Western blot to confirm the presence of the resistance protein (e.g., CopA) in your strain under copper stress.

FAQ 2: How can I determine if a newly isolated bacterial strain is copper-resistant and which mechanism it uses?

  • Approach: A combination of phenotypic and genotypic assays.
  • Recommended Workflow:
    • Determine MIC: First, establish the Minimum Inhibitory Concentration (MIC) of copper for your strain to quantify resistance.
    • PCR Screening: Design primers for conserved regions of key genes (e.g., copA, cueO, pcoA) to screen the strain's genome or plasmid DNA [2].
    • Functional Assay: To detect oxidase activity (like CueO/PcoA), test for the ability of cell lysates to oxidize a substrate like PAN (Pyridylazoresorcinol) in the presence of copper.

FAQ 3: Why is my efflux pump mutant still somewhat copper-resistant under anaerobic conditions?

  • Explanation: This highlights the redundancy of copper resistance systems.
  • Investigation Path: The cusCFBA efflux system is particularly important under anaerobic conditions or for periplasmic copper detoxification when the activity of the oxidase (CueO) might be limited [1]. Your mutant likely retains other systems, such as:
    • The Cue system, where CopA continues to remove cytoplasmic copper [1].
    • Extracellular sequestration by exopolysaccharides that bind copper ions [1].

Key Experimental Protocol

This protocol allows for the direct molecular detection of copper resistance genes in bacterial isolates.

Protocol: Identification of Copper-Resistant Microorganisms by PCR [2]

1. DNA Extraction:

  • Isolate genomic DNA from your bacterial strain using a standard method (e.g., lysozyme treatment followed by a commercial kit). Extract plasmid DNA separately if investigating plasmid-borne systems like pco.

2. Primer Design:

  • Design oligonucleotide primers specific to your target genes. For well-conserved genes like copA, you may use degenerate primers. Example target genes include:
    • copA (P-type ATPase)
    • cueO (multicopper oxidase)
    • pcoA (plasmid-borne oxidase)
    • cusA (RND-type efflux pump)

3. PCR Amplification:

  • Set up a standard PCR reaction mixture containing:
    • Template DNA (~50-100 ng)
    • Forward and reverse primers (0.2-0.5 µM each)
    • dNTPs, reaction buffer, and a thermostable DNA polymerase.
  • Run PCR using a cycling program with an annealing temperature optimized for your primer pair.

4. Analysis of Products:

  • Separate the PCR products by agarose gel electrophoresis.
  • Visualize the DNA bands under UV light. The presence of a band at the expected size indicates the strain carries the targeted copper resistance gene.

Visualizing Mechanisms and Workflows with Graphviz

The following diagrams, generated using Graphviz DOT language, illustrate the core concepts and procedures. The color palette adheres to your specifications for clarity and contrast.

Diagram 1: Copper Resistance Systems in E. coli

This diagram shows the primary copper resistance systems in a Gram-negative bacterium like E. coli, highlighting the Cue and Cus systems [1].

Diagram 2: PCR Detection Workflow

This diagram outlines the logical workflow for detecting copper-resistance genes in a bacterial sample using PCR [2].

PCR_Workflow Start Bacterial Sample Step1 DNA Extraction Start->Step1 Step2 PCR Amplification with Gene-Specific Primers Step1->Step2 Step3 Agarose Gel Electrophoresis Step2->Step3 Result1 Band Present (Gene Detected) Step3->Result1 Result2 Band Absent (Gene Not Detected) Step3->Result2

References

oxine-copper recovery rate optimization in HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Method for Oxine-Copper Residue Analysis

For researchers quantifying this compound in crops like cucumber and watermelon, the following method, adapted from a recent study, provides a validated approach [1].

  • Sample Preparation: Commence with homogenized cucumber or watermelon sample (10 ± 0.005 g) in a 50 mL centrifuge tube [1].
  • Extraction: Add 20 mL of acetonitrile, vortex, and centrifuge at 2500 rpm for 3 minutes. Add 3 g NaCl and 2 g MgSO₄, shake (2500 rpm, 3 min), and centrifuge (4000 rpm, 3 min) [1].
  • Purification (d-SPE): Transfer 1.5 mL of supernatant to a 2 mL tube containing a combination of 150 mg PSA and 100 mg MgSO₄. Shake (2500 rpm, 5 min) and centrifuge (10,000 rpm, 2 min) [1].
  • Analysis (UPLC-MS/MS):
    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 μm) [1].
    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile [1].
    • Detection: MS/MS with electrospray ionization (ESI) in negative ion mode [1].

The table below summarizes the key validation parameters for this method [1]:

Parameter Result
Linearity (R²) ≥ 0.9980
Limit of Quantification (LOQ) ≤ 0.01 mg/kg
Recovery Range 75.5% - 95.8%
Relative Standard Deviation (RSD) 2.27% - 8.26%

HPLC/UHPLC Troubleshooting Guide

The following guide addresses common problems that can affect recovery rates and data quality. This guide synthesizes general troubleshooting principles for (U)HPLC systems [2].

Symptom Potential Cause Solution
Pressure Too High Blocked guard column, column inlet frit, or contamination of stationary phase [2]. Backflush the column (if permitted), replace guard column, wash column with strong solvent following manufacturer's guidelines, or replace column [2].
Peak Tailing Interactions of basic analytes with silanol groups; dead volume [2]. For basic analytes: reduce mobile phase pH (2-3), increase ion strength, use a more inert stationary phase, or use ion-pairing agents. For dead volume: re-pack or replace column [2].
Split Peaks Inappropriate injection solvent, blocked frit, or column overloading [2]. Use a weaker injection solvent, backflush/replace column, or reduce injection volume/sample concentration [2].
Retention Time Shifts Mobile phase composition change, leakage, temperature fluctuation, or insufficient equilibration [2]. Prepare fresh mobile phase, check for and fix system leaks, use a column oven, and equilibrate with 10 column volumes [2].
Noisy Baseline Air bubbles in detector flow cell, contaminated mobile phase, or detector lamp issues [2]. Degas mobile phase, inspect degasser, prepare fresh mobile phase/buffer, or clean/replace detector lamp [2].

Frequently Asked Questions (FAQs)

Q1: What is the typical recovery rate for this compound in produce, and how can I improve it? The established QuEChERS method yields recovery rates between 75.5% and 95.8% for cucumber and watermelon [1]. To improve recovery, ensure the d-SPE purification step uses the optimal combination of 150 mg PSA and 100 mg MgSO₄ to effectively remove co-extractives without adsorbing the analyte [1].

Q2: My peak shape is poor (tailing or fronting). What should I investigate first? Peak shape issues often originate from the sample introduction or the column [2].

  • Primary Check: Verify that the injection solvent is not stronger than the mobile phase. If it is, the analyte can precipitate at the column head, causing peak splitting or broadening. Dilute the sample in the initial mobile phase composition [2].
  • Secondary Checks: Assess for column overloading (reduce sample concentration/injection volume) and check for chemical interactions (e.g., silanol activity for basic compounds) [2].

Q3: How many data points per peak are needed for accurate quantification? A common rule of thumb is 15-20 data points per peak for accurate quantitation of area and height [3]. Modern detectors with sampling rates up to 100 Hz are sufficient to achieve this, even for ultra-fast, high-efficiency separations. Oversampling beyond this point primarily increases file size and electronic noise without improving data quality [3].

Experimental Workflow and Troubleshooting Logic

To help visualize the processes described, here are two workflow diagrams.

sample_prep A Weigh 10g homogenized sample B Add 20 mL Acetonitrile A->B C Centrifuge (2500 rpm, 3 min) B->C D Add NaCl & MgSO4 C->D E Shake & Centrifuge D->E F Collect Supernatant E->F G d-SPE Clean-up: 150 mg PSA + 100 mg MgSO4 F->G H Shake & Centrifuge G->H I Dilute Supernatant H->I J UPLC-MS/MS Analysis I->J

Diagram 1: Sample preparation and analysis workflow for this compound in produce, based on the QuEChERS method [1].

troubleshooting Start Start P Pressure abnormal? Start->P End End Peak Peak shape poor? P->Peak No PressureGuide Consult Pressure Troubleshooting Table P->PressureGuide Yes RT Retention time shifting? Peak->RT No PeakShapeGuide Consult Peak Shape Troubleshooting Table Peak->PeakShapeGuide Yes Noise Baseline noisy? RT->Noise No RTGuide Consult Retention Time Troubleshooting Table RT->RTGuide Yes Noise->End No NoiseGuide Consult Baseline Troubleshooting Table Noise->NoiseGuide Yes

Diagram 2: A logical flowchart for diagnosing common HPLC issues during method development.

References

Experimental Protocol for Oxine-Copper Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology was used to profile the dissipation and residues of oxine-copper, ensuring reliable and sensitive data for the risk assessment [1].

  • Sample Preparation: Cucumber and watermelon samples were randomly collected from field plots at predetermined intervals after the application of this compound. The samples were crushed and stored at -20°C before analysis [1].
  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed. A 10 g portion of the homogenized sample was weighed and shaken with 20 mL of acetonitrile. Subsequently, 3 g of NaCl and 2 g of MgSO₄ were added for salting-out and dehydration [1].
  • Purification: The extract was purified using dispersive solid-phase extraction (d-SPE) with Primary Secondary Amine (PSA) and MgSO₄ to remove interfering compounds [1].
  • Instrumental Analysis: Analysis was performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). A Waters ACQUITY UPLC BEH HILIC column was used with gradient elution (0.1% formic acid in water and acetonitrile). Detection was carried out in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source operating in negative ion mode [1].
  • Method Validation: The method was validated, demonstrating good linearity (R² ≥ 0.9980), sensitivity (Limit of Quantification of 0.01 mg/kg), and recovery rates ranging from 75.5% to 95.8% with relative standard deviations of 2.27–8.26% [1].

The workflow below summarizes the key steps of the analytical protocol.

G This compound Residue Analysis Workflow start Sample Collection (Watermelon/Cucumber) prep Sample Preparation (Homogenize & Store at -20°C) start->prep extract QuEChERS Extraction (ACN, NaCl, MgSO₄) prep->extract purify d-SPE Purification (PSA, MgSO₄) extract->purify analyze UPLC-MS/MS Analysis (MRM Mode, ESI-) purify->analyze validate Method Validation (Linearity, LOQ, Recovery) analyze->validate

Dissipation Behavior and Terminal Residues

The study investigated how this compound degrades over time in cucumber and watermelon under field conditions. The data follow first-order kinetics [1].

  • Dissipation Half-Lives: The half-life of this compound was 3.57–4.68 days in watermelon, which is longer than its half-life in cucumber (1.77–2.11 days). This indicates that this compound persists longer in watermelon [1].
  • Terminal Residues: At harvest, the residues of this compound in watermelon samples were found to be in the range of <0.01–0.0641 mg/kg [1].

The table below summarizes the key residue data for watermelon and provides a comparison with cucumber.

Metric Watermelon Cucumber
Dissipation Half-Lives 3.57 - 4.68 days [1] 1.77 - 2.11 days [1]
Terminal Residues <0.01 - 0.0641 mg/kg [1] <0.01 - 0.264 mg/kg [1]

Dietary Risk Assessment

The potential long-term dietary risk to consumers was evaluated based on the terminal residue data and established toxicological reference values.

  • Risk Quotient: The estimated long-term dietary risk probability for this compound from the consumption of cucumber and watermelon was calculated to be 64.11% [1].
  • Risk Interpretation: A risk quotient below 100% indicates that the exposure level is acceptable. The study concludes that long-term consumption of cucumber and watermelon with the observed this compound residue levels would not pose unacceptable dietary risks to the general population [1].

Conclusion and Comparative Perspective

  • Low Residue Level: Terminal residues in watermelon are very low.
  • Acceptable Risk: The long-term dietary risk is well within acceptable limits (64.11%).
  • Comparative Note: While this compound is effective, it is noted as obsolete or not approved in some regions, such as the European Union [2]. Furthermore, newer formulations combine it with other active ingredients (like fluopyram) for enhanced and broad-spectrum disease control [3].

References

Comparison of Copper-Based Nanoparticle Bactericides

Author: Smolecule Technical Support Team. Date: February 2026

Nanoparticle Type Target Microorganisms Key Efficacy Findings Proposed Primary Mechanism References
CuO Nanoparticles E. coli [1] MIC: 0.1 mM; MBC: 0.25 mM ROS generation, cell membrane damage [1] [1]
Cu₂O Nanoparticles E. coli [1] MIC: 0.05 mM; MBC: 0.1 mM (More efficient than CuO) Direct protein binding (e.g., Fumarase A inactivation), cell membrane damage [1] [1]
20nm CuNPs (Cu⁰) E. coli, A. baumannii, S. aureus [2] MBC for E. coli: 10 µg/mL; for S. aureus: 10 µg/mL Programmed Cell Death (Apoptosis-like), ROS generation [2] [3] [2]
60nm CuNPs (Cu⁰) E. coli, A. baumannii, S. aureus [2] MBC for E. coli: 50 µg/mL; for A. baumannii: 100 µg/mL Programmed Cell Death (Necroptosis-like) [2] [3] [2]
Ag-Cu Bimetallic NPs E. coli, P. aeruginosa, S. aureus, E. faecalis [4] 6-fold enhancement of Ag NP antibacterial effect; MBC significantly reduced Enhanced Ag⁺ ion release, combined membrane damage and intracellular disruption [5] [4] [5] [4]

Detailed Antibacterial Mechanisms

The antibacterial action of copper nanoparticles is multifaceted, and the specific mechanism can depend on the copper oxidation state and physical form.

  • Membrane Damage: Both CuO and Cu₂O nanoparticles cause rapid damage to the bacterial cell envelope, leading to the leakage of intracellular materials like DNA and RNA, which is a key indicator of cell death [1]. The positive surface charge of some CuO NPs improves their adhesion to negatively charged bacterial cell walls, enhancing this membrane damage [4].
  • Reactive Oxygen Species (ROS): CuO nanoparticles are known to generate significant levels of ROS, such as superoxide, which causes oxidative stress, leading to lipid peroxidation, protein denaturation, and DNA damage [6] [1]. In contrast, one study found that Cu₂O nanoparticles did not produce significant ROS, indicating a different primary pathway [1].
  • Programmed Cell Death (PCD): Metallic copper nanoparticles (Cu⁰) can trigger pathways in bacteria that resemble programmed cell death in eukaryotic cells. The size of the nanoparticle influences the death pathway: smaller (20nm) CuNPs induce an apoptosis-like death, while larger (60nm) CuNPs trigger a necroptosis-like pathway [2]. This is a distinct mechanism from the physical damage caused by ion release.
  • Ion Release and Protein Interference: The "ion release" theory suggests that dissolved copper ions (Cu⁺/Cu²⁺) from NPs are responsible for the toxicity. Cu⁺ ions, in particular, have a high affinity for sulfur groups in proteins and can directly inactivate essential enzymes, such as the iron-sulfur cluster in Fumarase A, disrupting metabolic processes [1].

The following diagram illustrates the primary bactericidal pathways of different copper nanoparticles based on the described mechanisms.

Key Experimental Protocols for Efficacy Testing

For researchers looking to replicate or validate these findings, here are detailed methodologies from the cited literature.

  • Protocol 1: Assessing Bactericidal Activity via Colony Assay [3] [2]

    • Nanoparticle Preparation: Obtain commercial CuNP powder. Disperse it in a 1.0 mM Sodium Dodecyl Sulfate (SDS) solution using an ultrasonic bath for at least 30 minutes to prevent aggregation.
    • Bacterial Preparation: Culture standard strains (e.g., E. coli, S. aureus) in Luria-Bertani (LB) broth to mid-log phase (OD600 ≈ 0.5).
    • Treatment: Pellet bacterial cultures by centrifugation. Resuspend the pellets in various concentrations of CuNPs (e.g., 0, 1, 5, 10, 50, 100 µg/mL). Include controls (PBS as a negative control, 70% alcohol as a positive control).
    • Incubation & Plating: Incubate the mixtures with shaking at 37°C for 24 hours. After incubation, wash the bacteria, perform serial dilutions, and spread them onto LB agar plates.
    • Analysis: Incubate plates for 24 hours and count the colony-forming units (CFUs). The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no bacterial growth on the agar.
  • Protocol 2: Investigating Bactericidal Mechanisms via Cell Death Modulators [2]

    • Pre-treatment: Before adding CuNPs, pre-treat bacterial cultures with specific inhibitors of eukaryotic cell death pathways for a defined period:
      • Z-VAD-FMK (100 nM, 30 min): Apoptosis inhibitor.
      • SBI-0206965 (5 µM, 2 h) & Wortmannin (100 nM, 30 min): Autophagy inhibitors.
      • Necrosulfonamide (NSA, 0.5 µM, 1 h): Necroptosis inhibitor.
    • Co-treatment: Incubate the pre-treated bacteria with CuNPs for 24 hours, maintaining the same inhibitor concentration.
    • Viability Measurement: Use a cell viability reagent (e.g., PrestoBlue). After a 2-hour incubation, measure fluorescence (Ex/Em: 560/590 nm). Compare viability in inhibitor-treated groups to CuNP-only groups to identify which death pathway is involved.
  • Protocol 3: Evaluating Synergy in Ag-Cu NP Combinations [4]

    • Testing: Determine the Minimum Bactericidal Concentration (MBC) for Ag NPs and CuO NPs individually against a target bacterium in a relevant medium (e.g., RPMI with serum).
    • Combination Testing: Combine sub-MBC concentrations of Ag NPs and CuO NPs and determine the MBC of the mixture.
    • Synergy Calculation: Calculate the Coefficient of Antibacterial Synergy (K(AbS)) using the formula: K(AbS) = 1 / [ (MBC of Ag in mix / MBC of Ag alone) + (MBC of Cu in mix / MBC of Cu alone) ] A K(AbS) > 1 indicates a synergistic effect.

Comparative Insights and Synergistic Effects

  • Oxidation State Matters: The oxidation state of copper significantly influences its mechanism. Cu₂O tends to be more efficient than CuO against some bacteria like E. coli, likely due to its superior ability to bind and inactivate cellular proteins [1].
  • Size-Dependent Activity: Smaller nanoparticles often exhibit greater antibacterial activity due to a higher surface-area-to-volume ratio. Furthermore, the size can dictate the mechanism of cell death, with smaller CuNPs (20nm) and larger CuNPs (60nm) activating different programmed cell death pathways [3] [2].
  • Powerful Synergy with Silver: Combining CuO NPs with Ag NPs creates a potent synergistic effect, enhancing the overall antibacterial potency by up to 6 times. The proposed mechanism involves CuO NPs damaging the cell wall, which facilitates the entry of Ag NPs and enhances the release of toxic Ag⁺ ions [5] [4]. This combination can achieve high efficacy while potentially reducing the required dose of each metal, mitigating toxicity concerns.

The provided data, tables, and protocols should provide a solid foundation for your comparison guide. The field is advancing rapidly, with current research focusing on improving nanoparticle stability, controlling ion release, and developing safe applications in medicine and agriculture [6].

References

oxine-copper dissipation vs other copper fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for Oxine-Copper

The following data is extracted from a 2024 study investigating the dissipation kinetics and terminal residues of this compound on cucumber and watermelon [1].

Parameter Cucumber Watermelon
Half-life (Dissipation Study) 1.77 - 2.11 days 3.57 - 4.68 days [1]
Terminal Residues (at recommended PHI) <0.01 - 0.264 mg/kg <0.01 - 0.0641 mg/kg [1]
Recommended PHI (Pre-Harvest Interval) 5-7 days 14-21 days [1]
Analytical Method QuEChERS + UPLC-MS/MS QuEChERS + UPLC-MS/MS [1]
LOQ (Limit of Quantification) 0.01 mg/kg 0.01 mg/kg [1]
Recovery Rate 75.5% - 95.8% 75.5% - 95.8% [1]

Experimental Protocol for this compound Study

The data in the table above was generated using the following detailed methodology, which you can use as a reference for evaluating or designing comparable studies [1]:

  • Field Trial Design: The residue experiments were conducted following Chinese guidelines (NY/T 788-2018). Field trials for cucumbers were carried out in 12 different provinces to account for geological and climate differences [1].
  • Sample Collection:
    • For dissipation studies: Cucumber samples were collected at 0 (2 hours after application), 1, 3, 5, and 7 days. Watermelon samples were collected at 0, 3, 7, 14, and 21 days post-application [1].
    • For terminal residue studies: Cucumbers were collected 5 and 7 days after the final application, and watermelons were collected 14 and 21 days after the last application [1].
  • Sample Preparation (QuEChERS Method):
    • Extraction: A 10 g crushed sample was weighed and shaken with 20 mL of acetonitrile. Then, 3 g of NaCl and 2 g of MgSO₄ were added for liquid-liquid partitioning [1].
    • Purification: A 1.5 mL aliquot of the extraction solution was cleaned using a dispersive solid-phase extraction (d-SPE) tube containing a mixture of PSA (Primary Secondary Amine) and MgSO₄ [1].
  • Instrumental Analysis (UPLC-MS/MS):
    • Apparatus: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 mm × 50 mm, 1.7 μm).
    • Mobile Phase: Gradient elution using 0.1% formic acid in deionized water and acetonitrile.
    • Detection: Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in negative ion mode [1].
  • Risk Assessment: The long-term dietary risk probability was calculated based on the terminal residue data and compared with acceptable daily intake values [1].

The experimental workflow for this study is summarized in the diagram below.

start Field Trial Setup sp1 Sample Collection start->sp1 Apply Fungicide sp2 QuEChERS Preparation sp1->sp2 Collect at defined intervals sp3 UPLC-MS/MS Analysis sp2->sp3 Extract & Purify sp4 Data Processing sp3->sp4 Detect & Quantify end Risk Assessment & Report sp4->end Calculate Half-life & Residues

How to Proceed with Your Comparison

Since a direct comparison is not available in the searched literature, here are suggestions for building a more comprehensive guide:

  • Consult Specialized Databases: You may find direct comparative studies by searching deeper in specialized scientific databases such as ACS Publications, ScienceDirect, SpringerLink, or Google Scholar using specific search terms like "copper hydroxide dissipation half-life," "copper oxychloride residue," or "comparative dissipation kinetics copper fungicides."
  • Compare by Inference: You can note that This compound is an organic complex [2], while other common agricultural fungicides like copper hydroxide and copper oxychloride are different chemical forms [3]. Furthermore, copper oxide is noted for having a very high copper content (around 83%) [3]. These fundamental chemical differences typically lead to variations in solubility, release rate of copper ions, and ultimately, their dissipation behavior in the environment.
  • Focus on Available Data: When direct comparisons are absent, you can structure your guide to present the available data for each fungicide separately, clearly citing the sources and experimental conditions, and discuss the factors that influence dissipation, such as chemical formulation, crop type, and climate.

References

oxine-copper safety profile compared to alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Oxine-Copper: Properties & Applications

This compound is an organocopper fungicide with a broad spectrum of activity against bacterial and some fungal diseases [1]. The table below summarizes its key characteristics:

Property Description
IUPAC Name bis(quinolin-8-olato-O,N)copper(II) [2]
Molecular Formula C₁₈H₁₂CuN₂O₂ [2]
Appearance Yellow to greenish-yellow powder [3] [2] [4]
Common Uses Fungicide/Bactericide in agriculture (e.g., cucumbers, watermelons, citrus); wood preservative; marine antifouling agent [1] [2] [5]
Mode of Action Multi-site activity; absorbed copper disrupts pathogen enzyme systems [2]
FRAC Code M01 (low resistance risk category) [2]

Safety & Environmental Profile

The safety data for this compound presents a mixed profile, with some areas well-characterized and others lacking information.

Toxicity and Hazards
Endpoint Data Remarks / Comparison Context
Acute Oral Toxicity (Rat LD₅₀) 300 mg/kg (moderate toxicity) [2] More toxic than many common fungicides (e.g., azoxystrobin LD₅₀ > 5,000 mg/kg).
Skin/ Eye Irritation Causes skin and serious eye irritation [6] Standard personal protective equipment (PPE) is required during handling.
Inhalation Hazard May cause respiratory irritation [6] Respiratory protection is advised where dust is formed [6].
Carcinogenicity / Mutagenicity No component identified as a carcinogen by IARC; data gaps exist for full toxicological profile [6] [2] A complete toxicological profile has not been thoroughly investigated [6].
Environmental Fate
Parameter Value Implication
Water Solubility (at pH 7) 0.07 mg/L (Very low) [2] Low mobility in water environments.
Soil Adsorption (Log P) 2.46 (Moderate) [2] Moderate potential for bioaccumulation.
Dissipation Half-life (in crops) 1.77-4.68 days [1] Relatively fast dissipation in cucumber and watermelon.
Aquatic Toxicity High (Acute ecotoxicity ≤ 0.1 mg/L) [2] Classified as a "forever chemical" due to high aquatic toxicity, posing a risk to aquatic life [2].

Efficacy and Residue Data

Recent field studies and a novel formulation highlight its practical performance.

Field Residue and Dietary Risk
  • Residue Levels: Terminal residues in cucumbers and watermelons were low, measured at <0.01–0.264 mg/kg and <0.01–0.0641 mg/kg, respectively [1].
  • Dietary Risk Assessment: The estimated long-term dietary risk probability was calculated at 64.11%, leading researchers to conclude that consumption of these crops does not pose an unacceptable dietary risk to the general population [1].
Synergistic Formulation
  • A 2024 formulation combining this compound (32%) with fluopyram (8%) demonstrates a modern approach to enhancing efficacy [7].
  • This combination showed successful control of diseases like tomato leaf mold, mango anthracnose, and watermelon gummy stem blight in field trials, indicating a broader application scope and potential for use in reduced-risk programs [7].

Key Experimental Protocols

For researchers, the methodologies behind the key data points are crucial for evaluation. The following workflow outlines the general process for determining residue levels and dissipation kinetics of this compound in crops.

start Field Trial & Sample Collection A Sample Preparation & Extraction (QuEChERS Method) start->A B Instrumental Analysis (UPLC-MS/MS) A->B C Data Processing & Modeling B->C D Risk Assessment Calculation C->D

  • Sample Preparation & Extraction (QuEChERS Method) [1]:

    • Procedure: A homogenized sample (10 g) is weighed into a centrifuge tube. Acetonitrile (20 mL) is added as a solvent, and the mixture is centrifuged. The extract is then shaken with salts (NaCl, MgSO₄) to induce phase separation and further centrifuged.
    • Clean-up: An aliquot of the extract is purified using dispersive Solid-Phase Extraction (d-SPE) with Primary Secondary Amine (PSA) and MgSO₄.
  • Instrumental Analysis (UPLC-MS/MS) [1]:

    • Apparatus: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 μm).
    • Detection: Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI) mode.
    • Validation: The method was validated for linearity (R² ≥ 0.9980), accuracy (recoveries of 75.5–95.8%), and sensitivity (Limit of Quantification of 0.01 mg/kg).
  • Dissipation Kinetics & Risk Assessment [1]:

    • Modeling: Dissipation behavior is modeled using first-order kinetics. The half-life (DT₅₀) is calculated from the rate constant k using the formula DT₅₀ = ln(2)/k.
    • Risk Calculation: The long-term dietary intake risk (%ADI) is evaluated by comparing the estimated daily intake of residues with the Acceptable Daily Intake (ADI).

Objective Comparison & Analysis

  • Advantages: Its multi-site mode of action (FRAC Group M01) poses a low risk of resistance development [2]. As an organic copper complex, it is often considered safer for crops (less phytotoxic) than inorganic copper formulations [7]. The fast dissipation in some crops and low terminal residues can result in a favorable dietary risk assessment [1].
  • Concerns: It carries a "moderate" acute oral toxicity classification, which is more hazardous than many modern synthetic fungicides [2]. Its high toxicity to aquatic organisms is a significant environmental concern [2]. There are also identified data gaps in its full toxicological profile [6].

How to Proceed with Your Comparison Guide

To build a more complete comparison, you could:

  • Identify Specific Alternatives: Focus the comparison on specific classes, such as other copper-based fungicides (e.g., copper hydroxide), or different FRAC groups.
  • Consult Regulatory Databases: Check official sources like the EPA Pesticide Chemical Search or EFSA Pesticides Database for reviewed assessment reports on this compound and its alternatives.
  • Search for Head-to-Head Studies: Look for scientific literature that directly compares the efficacy and environmental impact of this compound with other fungicides on specific crops.

References

efficacy of oxine-copper against Pseudomonas syringae

Author: Smolecule Technical Support Team. Date: February 2026

Copper Resistance and Alternative Controls

The following table summarizes key findings from recent research on managing Pseudomonas syringae, which indicates a significant challenge with copper resistance and promising alternative approaches.

Control Agent / Finding Key Experimental Data & Efficacy Relevant Pathovar Citation
Copper-Based Products Widespread resistance reported; strains grew at 200-400 µg/mL CuSO₄; copper products failed to control disease in field conditions [1] [2]. P. syringae pv. actinidiae (Psa) [1] [2]
Graphene Oxide-Copper Oxide NPs 16x higher antibacterial activity than Kocide 3000; effective at 4-8 µg/mL. Significant reduction of bacterial speck in vivo [3]. P. syringae pv. tomato [3]
Essential Oil (EO) Emulsions Cinnamon bark EO most effective; dual antimicrobial & antivirulence action (inhibits biofilm/T3SS). Reduced disease symptoms in field trials [4] [5]. P. syringae pv. actinidiae (Psa) [4] [5]
Plant Defense Activators Products like MICONIC and BION reduced symptom severity by enhancing plant's natural defenses, but did not eliminate disease [2]. P. syringae pv. actinidiae (Psa) [2]

Experimental Protocols from Key Studies

For researchers aiming to design their own efficacy trials, here are detailed methodologies from the cited studies.

  • Antibacterial Activity Assay for Nanocomposites (GO-Cu NPs) [3]:

    • Preparation: Graphene oxide (GO) was synthesized and used as a support for in-situ growth of copper oxide nanoparticles (CuO NPs) to form the GO-Cu NP nanocomposite.
    • Characterization: The nanocomposite was characterized using techniques like scanning electron microscopy (SEM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and composition.
    • In-vitro Testing: The minimum inhibitory concentration (MIC) of GO-Cu NPs against P. syringae pv. tomato was determined and compared to a commercial copper bactericide (Kocide 3000).
    • Mechanism Investigation: Antibacterial mechanisms were probed by examining reactive oxygen species (ROS) generation, DNA leakage, and cell membrane damage.
    • In-vivo Validation: Tomato plants were treated with GO-Cu NPs and subsequently infected with the pathogen to assess disease severity and potential phytotoxicity.
  • Evaluation of Essential Oil (EO) Emulsions [4]:

    • Emulsion Formulation: EOs (e.g., Cinnamon bark, Oregano) were encapsulated in a sodium alginate and soy lecithin polymer matrix using high-speed homogenization to create stable, water-dispersible emulsions.
    • Physicochemical Characterization: The emulsions were tested for particle size, zeta potential (stability), and viscosity. Accelerated aging tests were performed to assess shelf-life.
    • In-vitro Bioassays:
      • Growth Inhibition: The effect of EOs on bacterial growth was measured.
      • Anti-virulence Activity: Key virulence traits were assessed, including biofilm formation (e.g., using crystal violet staining) and Type III Secretion System (T3SS) induction (e.g., via gene expression analysis or reporter assays).
      • Membrane Permeabilization: Bacterial cells were treated with EOs and stained with propidium iodide to measure membrane damage.
    • In-vivo and Field Trials: Treated kiwifruit plants were inoculated with P. syringae pv. actinidiae (Psa) under both controlled and field conditions to evaluate the reduction in disease symptoms.

Mechanisms of Copper Resistance and Virulence

The search results reveal that Pseudomonas syringae has evolved sophisticated mechanisms to cope with copper stress and establish infection.

G cluster_copper Copper Resistance & Biofilm cluster_virulence Predator Detection & Virulence CopperStress Copper Stress AlginateProduction Alginate EPS Production CopperStress->AlginateProduction Induces PlasmidResistance Plasmid-Borne Resistance Genes CopperStress->PlasmidResistance Selects for BiofilmFormation Biofilm Formation (Physical Barrier) AlginateProduction->BiofilmFormation Enables VirulenceActivation Virulence Factor Activation PlasmidResistance->VirulenceActivation Co-Located on Plasmids T3SS Type III Secretion System (T3SS) VirulenceActivation->T3SS Includes Syringafactin Secretes Syringafactin AmoebaModifies Amoeba Modifies Molecule Syringafactin->AmoebaModifies CraRSensor CraR Sensor Detects Modified Molecule AmoebaModifies->CraRSensor Pyrofactin Produces Toxic Pyrofactin CraRSensor->Pyrofactin Activates Genes KillsAmoeba Amoeba Cell Death Pyrofactin->KillsAmoeba Kills Predator

This diagram illustrates two key bacterial survival strategies: forming protective biofilms under copper stress [1], and a newly discovered "chemical radar" system that detects and kills predatory amoebas, which is also linked to infectivity in plants [6].

Research Recommendations

To address the lack of direct data on oxine-copper, I suggest the following research directions:

  • Refine Your Search: Use specific terms like "this compound against Pseudomonas syringae pv. [pathovar]" or "copper quinolinolate efficacy plant bacteria" in specialized academic databases (e.g., Scopus, CAB Abstracts, Google Scholar).
  • Investigate Analogous Systems: Examine efficacy data for this compound on other bacterial plant pathogens (e.g., Xanthomonas spp., Erwinia spp.) to infer potential activity.
  • Design a Comparative Study: Given the resistance to other copper forms, a robust experiment could directly compare this compound with traditional copper salts (e.g., CuSO₄), copper hydroxide (Kocide), and the emerging alternatives like GO-Cu NPs and essential oil emulsions detailed above.

References

oxine-copper residue levels vs MRL standards

Author: Smolecule Technical Support Team. Date: February 2026

Oxine-Copper Residue Data and Analysis

A 2024 study established a sensitive analytical method and investigated the dissipation and terminal residues of this compound in cucumber and watermelon under field conditions. The key findings and methodologies are summarized below [1].

Experimental Protocol The study used a rigorous analytical procedure known as the QuEChERS method followed by UPLC-MS/MS analysis [1]:

  • Extraction: A 10 g homogenized sample was weighed and shaken with 20 mL of acetonitrile. Then, 3 g of sodium chloride (NaCl) and 2 g of magnesium sulfate (MgSO₄) were added to induce phase separation [1].
  • Purification: A 1.5 mL aliquot of the extraction solution was cleaned using a dispersive solid-phase extraction (d-SPE) tube containing mixtures of primary secondary amine (PSA) and MgSO₄ [1].
  • Analysis: The purified extract was analyzed using UPLC-MS/MS with a HILIC column. Detection was performed using multiple reaction monitoring (MRM) in negative ion mode [1].
  • Method Validation: The method was validated with good linearity (R² ≥ 0.9980), recoveries ranging from 75.5% to 95.8%, and a low limit of quantification (LOQ) of 0.01 mg/kg [1].

Residue Study Results The table below summarizes the residue behavior of this compound from the field trials:

Aspect Cucumber Watermelon
Dissipation Half-life 1.77 - 2.11 days [1] 3.57 - 4.68 days [1]
Terminal Residue Range <0.01 - 0.264 mg/kg [1] <0.01 - 0.0641 mg/kg [1]

The study concluded that the long-term dietary risk from these residue levels was low, with a risk probability of 64.11%, indicating no significant health concern for the general population [1].

A Key Consideration: MRL vs. MRPL

In your research, it is important to distinguish between an MRL (Maximum Residue Limit) and an MRPL (Minimum Required Performance Limit) [2]:

  • An MRL is the maximum level of a pesticide residue legally permitted in food, based on toxicological and agricultural practice data [2] [3].
  • An MRPL is a technical detection threshold for banned substances that have no permissible level in food. It ensures that laboratories can detect these substances at trace levels and is not based on toxicology [2].

Suggested Workflow for Residue Analysis

The following diagram outlines the general workflow for determining pesticide residues and compliance, based on the methodologies discussed:

G SampleCollection Sample Collection Extraction Extraction (QuEChERS) SampleCollection->Extraction Purification Purification (d-SPE) Extraction->Purification InstrumentalAnalysis Instrumental Analysis (UPLC-MS/MS) Purification->InstrumentalAnalysis DataAnalysis Data Analysis & Quantification InstrumentalAnalysis->DataAnalysis ComplianceCheck Compliance Check DataAnalysis->ComplianceCheck MRLDatabase Consult Official MRL Database ComplianceCheck->MRLDatabase Compare result with legal standard

References

comparative lability of copper complexes in environment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Lability of Copper Complexes

The environmental mobility and potential toxicity of copper (Cu) are primarily governed by its speciation, particularly its attachment to various natural ligands. The following table summarizes the lability of different types of copper complexes based on recent research.

Complex Type Ligand/Matrix Reported Lability Key Findings Experimental Method
Organically Bound Cu Standard Natural Organic Matter (SR-NOM) ~75% Labile [1] A significant proportion (25%) of organically bound Cu is non-labile, locked in inaccessible structures. Stable Isotope Dilution (SID) with ICP-MS [1]
Organically Bound Cu Podzol Soil Extract ~45% Non-labile [1] Over half (55%) of the soil organic-Cu was found to be not labile. Stable Isotope Dilution (SID) with ICP-MS [1]
Copper Complexes Various Natural Waters Conditional on K' [2] Complexes with higher conditional stability constants (K' ≥ 10^7) are less bioavailable and less toxic. Complexation Capacity (CC) Titration [2]
Cu(II) Complexes Soil & Compost Humic Substances Information Missing Cu(II) sorption by living microbes and humic substances decreases semiquinone radical concentration. Quantitative EPR [3]

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the detailed methodologies for the key experiments cited in the guide.

Protocol: Assessing Lability of Organically Bound Copper by Stable Isotope Dilution (SID)

This protocol quantifies the labile pool of copper bound to Natural Organic Matter (NOM) [1].

  • 1. Principle: An enriched stable isotope (^65Cu) is added to the sample. The labile Cu pool is defined as the fraction that undergoes isotopic exchange with the added spike over a specific period.
  • 2. Isotope Spiking: A known amount of enriched ^65Cu is added to the NOM sample (e.g., standard SR-NOM) or soil extract.
  • 3. Equilibration: The sample is allowed to equilibrate to enable isotopic exchange between the added ^65Cu and the labile pools of native ^63Cu in the sample.
  • 4. Separation & Detection: The equilibrated mixture is analyzed using Size Exclusion Chromatography (SEC) coupled to UV and ICP-MS.
    • The UV detector identifies the different molecular weight fractions of the NOM.
    • The ICP-MS precisely measures the ^65Cu/^63Cu ratio in each eluting fraction.
  • 5. Data Calculation: The labile Cu concentration is calculated based on the degree of isotopic dilution in the NOM-Cu fractions.
Protocol: Determining Copper Complexation Capacity (CC) by Titration

This method determines the total ligand concentration and conditional stability constant in natural waters [2].

  • 1. Sample Preparation: Natural water samples are filtered (e.g., through a 0.2 µm cartridge filter) to remove particulates. For interlaboratory studies, samples are often stabilized and stored in the dark.
  • 2. Titration: Successive portions of the water sample are spiked with incrementally increasing amounts of copper.
  • 3. Measurement of Free Cu²⁺: After each addition, the concentration of uncomplexed, "free" copper ions ([M']) is measured. Various techniques can be used for this, such as Cathodic Stripping Voltammetry (CSV).
  • 4. Data Fitting: The data ([M'] and total added Cu) is fitted to a complexation model (e.g., a linearized plot of [M']/[ML] vs. [M']) to calculate:
    • Complexation Capacity (CC): The total concentration of strong Cu-binding ligands.
    • Conditional Stability Constant (K'): The effective strength of the formed Cu-ligand complex under the sample conditions.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the two key experimental protocols described above.

Diagram 1: SID Workflow for NOM-Cu Lability

This diagram outlines the workflow for determining copper lability in natural organic matter using Stable Isotope Dilution.

SID_Workflow start Start: NOM Sample or Soil Extract step1 Spike with Enriched ⁶⁵Cu start->step1 Prepare step2 Equilibrate for Isotopic Exchange step1->step2 Incubate step3 Separate via Size Exclusion Chromatography (SEC) step2->step3 Inject step4 UV Detection (NOM MW Fractions) step3->step4 Elute step5 ICP-MS Detection (⁶⁵Cu/⁶³Cu Ratio) step4->step5 Analyze end End: Calculate Labile Cu Pool step5->end Interpret Data

Diagram 2: CC Titration Workflow

This diagram shows the process of determining the copper complexation capacity of a natural water sample.

CC_Titration_Workflow start Start: Filtered Water Sample step1 Add Cu Spike start->step1 Aliquot step2 Measure Free Cu²⁺ (e.g., by CSV) step1->step2 Equilibrate step3 Repeat Titration step2->step3 Record [M'] step3->step1 Next Spike step4 Model Data to Find CC and K' step3->step4 Use Full Dataset end End: Speciation Assessment step4->end Report Results

Key Conclusions for Risk Assessment

  • Geochemical models often overestimate Cu lability. The finding that a substantial fraction of organically bound copper is non-labile challenges the common modeling assumption that all complexed Cu is readily exchangeable and bioavailable [1].
  • Speciation controls toxicity. The toxicity of copper in aquatic systems is not solely dependent on its total concentration but is significantly reduced when it forms strong complexes (with high K') with organic ligands [2]. Regulatory frameworks should therefore consider speciation data for a more accurate risk assessment.

References

cost-benefit analysis of oxine-copper applications

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Oxine-copper

This compound is an organocopper fungicide with a broad spectrum of activity against bacterial and fungal diseases. Its mode of action involves the absorbed copper disrupting pathogen enzyme systems, characterized as multi-site activity, which may help in managing resistance [1]. While traditionally used in agriculture, recent research has unveiled a promising new application in pharmaceutical manufacturing [2].

Data Comparison: Uses, Efficacy, and Safety

The following tables summarize key data on this compound's applications, environmental behavior, and toxicological profile.

Table 1: Applications and Properties of this compound

Aspect Description
Example Applications Wood preservative; control of molds, mildews, and sapstain fungi on crops like cucumber and watermelon [3] [1].
Efficacy & Activity Shows good protective and curative effects on angular leaf spot in cucurbits [3].
Mode of Action Multi-site activity, disrupting pathogen enzyme systems (FRAC code: M01) [1].
Solubility (Water) 0.07 mg/L (Low) [1].
Octanol-Water Partition (Log P) 2.46 (Low) [1].

Table 2: Environmental Fate and Ecotoxicology of this compound

Parameter Value Notes
Dissipation Half-life (Cucumber) 1.77 - 2.11 days First-order kinetics [3].
Dissipation Half-life (Watermelon) 3.57 - 4.68 days First-order kinetics [3].
Terminal Residue (Cucumber) <0.01 - 0.264 mg/kg [3]
Terminal Residue (Watermelon) <0.01 - 0.0641 mg/kg [3]
Mammalian Acute Oral LD₅₀ 300 mg/kg Moderate toxicity [1].
Avian Acute LD₅₀ > 2619 mg/kg Low toxicity to birds [1].
Dietary Risk (Long-term) 64.11% Probability value; below 100% indicates acceptable risk [3].

Emerging Application: Cutting Drug Production Costs

A groundbreaking application of this compound lies in chemical synthesis for drug manufacturing. Researchers have developed a process called aminodealkenylation, using oxygen and copper as a catalyst to efficiently convert carbon-carbon bonds into carbon-nitrogen bonds, creating valuable amine compounds [2].

  • Radical Cost Reduction: This method can produce a key chemical for anti-cancer drugs in just three steps, slashing the cost from $3,200 per gram to just a few dollars [2].
  • Broader Impact: The protocol is versatile, applicable to modifying hormones, peptides, and nucleosides, indicating potential as a standard, low-cost production technique in pharma [2].

Experimental Protocols and Data

1. Analytical Method for Residues in Crops A sensitive and accurate method for detecting this compound in cucumber and watermelon uses QuEChERS for sample preparation and UPLC-MS/MS for analysis [3].

  • Linearity: The method displayed good linearity with R² ≥ 0.9980 [3].
  • Sensitivity: The Limit of Quantification (LOQ) was ≤ 0.01 mg/kg [3].
  • Accuracy & Precision: Recovery rates ranged from 75.5% to 95.8% with Relative Standard Deviations (RSD) of 2.27% to 8.26% [3].

2. Protocol for Aminodealkenylation in Drug Synthesis The novel pharmaceutical application employs a process where ozone breaks carbon-carbon bonds in alkenes, and a copper catalyst couples the broken bond with nitrogen to form an amine [2]. This approach avoids expensive precious metal catalysts like platinum or palladium.

Market and Regulatory Landscape

The this compound market is segmented by application and region, with key players including Lonza Group Ltd. and Nouryon [4].

  • Supply Chain Considerations: The market is navigating dynamic changes, including potential US tariffs on copper products in 2025 that could impact supply chains and costs [4].
  • Regulatory Status: In the EU, this compound is not approved as a pesticide under EC Regulation 1107/2009 [1].

Comparative Analysis & Visual Workflows

Agricultural vs. Pharmaceutical Use-Benefit Analysis

Application Key Benefit Key Consideration
Agriculture (Fungicide) Effective multi-site fungicide with low long-term dietary risk (64.11%) in studied crops [3]. Not approved for use in the European Union; has moderate mammalian oral toxicity [1].
Pharmaceutical Synthesis Drastically reduces cost of drug intermediates (e.g., from >$3000/g to a few $/g); uses cheap, abundant copper catalyst [2]. Emerging technology; long-term industrial scalability and environmental impact of the process require further assessment.

The workflows for the key experimental protocols cited in this guide are visualized below using Graphviz.

G start Field Trial Sample Collection prep Sample Preparation (QuEChERS Method) start->prep analysis UPLC-MS/MS Analysis prep->analysis results Residue & Risk Data analysis->results

Diagram 1: Workflow for analyzing this compound residues in crops.

G alkene Alkene Substrate ozone Ozonolysis Step (Breaks C-C Bonds) alkene->ozone copper_cat Copper Catalysis (Forms C-N Bonds) ozone->copper_cat amine Amine Product copper_cat->amine

Diagram 2: Aminodealkenylation process for low-cost amine synthesis.

Conclusion

This compound presents a compelling case for a cost-benefit analysis. In its traditional agricultural role, it is an effective fungicide with a characterized safety profile, though its regulatory status varies. More significantly, its chemistry is the foundation of a novel pharmaceutical manufacturing process that drastically reduces production costs for critical drugs. This positions this compound as a catalyst for innovation, offering substantial economic benefits with considerations around its application-specific regulatory and environmental footprint.

References

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Physical Description

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline]
GREEN-TO-YELLOW CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.982361 g/mol

Monoisotopic Mass

207.982361 g/mol

Flash Point

Flash Point > 200 °C

Heavy Atom Count

12

Density

Relative density (water = 1): 1.63

Decomposition

270 °C

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Copper, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-: ACTIVE

Dates

Last modified: 08-15-2023

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